3-Methylidenedec-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110316-87-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-methylidenedec-1-yne |
InChI |
InChI=1S/C11H18/c1-4-6-7-8-9-10-11(3)5-2/h2H,3-4,6-10H2,1H3 |
InChI Key |
BYXNVMKGOSJMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C)C#C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-Methylidenedec-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel enyne, 3-Methylidenedec-1-yne. Enyne moieties are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the exploration of this and related compounds.
Introduction
The conjugated enyne functional group, characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond, is a key feature in a variety of natural products and synthetic molecules exhibiting interesting biological activities.[1][2][3] These activities often include anti-inflammatory, anti-tumor, and anti-microbial properties.[1][4] The unique electronic and structural characteristics of enynes also make them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.[5] this compound is a heretofore underexplored member of this class, presenting an opportunity for novel discoveries in various scientific domains. This guide details a practical synthetic approach and comprehensive characterization of this target molecule.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available ketone, 2-decanone. The first step is a Sonogashira coupling to introduce the terminal alkyne, followed by a Wittig reaction to form the exocyclic double bond.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Trimethylsilylethynyl)decan-3-ol
-
To a solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
A solution of 2-decanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(trimethylsilylethynyl)decan-3-ol.
Step 2: Synthesis of this compound
-
To a solution of 3-(trimethylsilylethynyl)decan-3-ol (1.0 equivalent) in anhydrous THF at 0 °C, tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Burgess reagent (1.5 equivalents) is added in one portion.
-
The reaction mixture is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: pentane) to yield this compound as a colorless oil.
Characterization of this compound
The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point (est.) | ~190-200 °C at 760 mmHg |
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.30 | s | 1H | =CH₂ (vinylic proton) |
| ~5.15 | s | 1H | =CH₂ (vinylic proton) |
| ~3.10 | s | 1H | ≡C-H (acetylenic proton) |
| ~2.20 | t, J = 7.5 Hz | 2H | -CH₂-C= (allylic protons) |
| ~1.40 | m | 2H | -CH₂-CH₂-C= |
| ~1.25 | m | 8H | -(CH₂)₄- |
| ~0.88 | t, J = 7.0 Hz | 3H | -CH₃ (terminal methyl) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C=CH₂ (quaternary) |
| ~115 | =CH₂ (vinylic) |
| ~83 | ≡C-H (alkynyl) |
| ~77 | ≡C-H (alkynyl) |
| ~35 | -CH₂-C= (allylic) |
| ~32 | -CH₂- (alkyl chain) |
| ~29 | -CH₂- (alkyl chain) |
| ~29 | -CH₂- (alkyl chain) |
| ~23 | -CH₂- (alkyl chain) |
| ~22 | -CH₂- (alkyl chain) |
| ~14 | -CH₃ (terminal methyl) |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 150 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M-CH₃]⁺ |
| 121 | Moderate | [M-C₂H₅]⁺ |
| 107 | Moderate | [M-C₃H₇]⁺ |
| 93 | High | [M-C₄H₉]⁺ |
| 79 | High | [M-C₅H₁₁]⁺ |
| 67 | Base Peak | [M-C₆H₁₃]⁺ (Propargyl/Allyl cation resonance) |
Infrared Spectroscopy
The infrared spectrum shows characteristic absorption bands for the functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne)[6][7] |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2925, 2855 | Strong | C-H stretch (alkane) |
| ~2110 | Weak | C≡C stretch (terminal alkyne)[6][7] |
| ~1640 | Medium | C=C stretch (alkene) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Potential Biological Significance
While the specific biological activity of this compound has not been reported, many natural and synthetic enyne-containing molecules exhibit potent biological effects.[1][4] It is hypothesized that such compounds may interact with various signaling pathways, potentially exhibiting anti-inflammatory or cytotoxic activities.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction with a cellular signaling pathway.
Further investigation is warranted to elucidate the specific molecular targets and biological activities of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive analysis of its structural characterization. The presented data will be a valuable resource for researchers interested in the synthesis of novel enynes and the exploration of their potential applications in medicinal chemistry and materials science. The synthetic route is robust and employs well-established organic transformations, making the target molecule readily accessible for further studies. The predicted spectroscopic data offers a clear benchmark for the successful synthesis and purification of this compound. Future work should focus on the experimental validation of its biological activity and the exploration of its utility as a synthetic intermediate.
References
- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 5. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
CAS number and IUPAC name for 3-Methylidenedec-1-yne
In-depth Technical Guide: 3-Methylidenedec-1-yne
** chercheurs, scientifiques et professionnels du développement de médicaments, **
This technical guide addresses the chemical compound referred to as this compound. Following a comprehensive search of chemical databases and scientific literature, it has been determined that "this compound" does not correspond to a recognized compound with an assigned CAS number or a standardized IUPAC name.
Consequently, there is no available experimental data, including protocols, quantitative analysis, or established signaling pathways associated with this specific chemical structure. The name suggests a ten-carbon chain with a terminal alkyne (at position 1) and a methylidene (exo-methylene) group at position 3. While the synthesis of enynes, molecules containing both double and triple bonds, is a well-established field of organic chemistry, no literature specifically describes the synthesis or properties of this compound.
For researchers interested in the synthesis of enynes with similar structural motifs, general methodologies that could potentially be adapted include:
-
Wittig-type Olefination Reactions: These could be employed to introduce the methylidene group.
-
Sonogashira Coupling: This is a common method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
-
Elimination Reactions: Double elimination from a suitable dihalide can yield an alkyne.
It is important to note that the reactivity and stability of a compound like this compound would be influenced by the interaction of the proximate alkyne and alkene functionalities.
Given the absence of data for the requested compound, this guide will instead provide information on a related, documented compound: 3-Methyl-1-butyne .
Technical Data for 3-Methyl-1-butyne
Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-methylbut-1-yne[1] |
| Synonyms | Isopropylacetylene, 2-Methyl-3-butyne[1] |
| CAS Number | 598-23-2[1] |
| Molecular Formula | C5H8[1] |
| Molecular Weight | 68.12 g/mol [1] |
| SMILES | CC(C)C#C[1] |
Experimental Protocols
While specific, detailed experimental protocols require access to subscription-based chemistry journals, a general experimental workflow for a reaction involving a terminal alkyne like 3-Methyl-1-butyne, such as a hydrosilylation reaction, is outlined below.
Workflow for Hydrosilylation of a Terminal Alkyne
Caption: General workflow for a hydrosilylation reaction.
Applications
3-Methyl-1-butyne serves as an intermediate in the synthesis of pharmaceuticals and is utilized in chemical research.[1] One of its documented applications is in hydrosilylation reactions with phenylsilane.[1]
Logical Relationship for Synthesis of Alkynes
A common method for the synthesis of alkynes is through the double elimination of a dihalide. The logical relationship for this process is depicted below.
Caption: Synthesis of an alkyne from an alkene.
References
Spectroscopic Analysis of 4-Phenyl-1-buten-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Due to the limited availability of public spectroscopic data for 3-Methylidenedec-1-yne, this guide focuses on the structurally related and well-characterized compound, 4-phenyl-1-buten-3-yne. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1-buten-3-yne. Detailed experimental protocols for the synthesis and spectroscopic analysis are included to facilitate reproduction and further investigation. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
4-Phenyl-1-buten-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond directly connected to a carbon-carbon triple bond. This structural motif is of significant interest in organic chemistry due to its versatile reactivity and presence in various natural products and functional materials. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide presents a consolidated summary of the key spectroscopic data for 4-phenyl-1-buten-3-yne.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-phenyl-1-buten-3-yne, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-Phenyl-1-buten-3-yne
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.45 - 7.30 | m | - | Aromatic protons |
| 6.88 | d | 16.0 | Vinylic proton |
| 5.85 | dd | 16.0, 2.0 | Vinylic proton |
| 3.10 | d | 2.0 | Alkynyl proton |
Table 2: ¹³C NMR Data for 4-Phenyl-1-buten-3-yne [1]
| Chemical Shift (ppm) | Assignment |
| 136.5 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.8 | Aromatic CH |
| 126.5 | Aromatic CH |
| 131.0 | Vinylic CH |
| 108.0 | Vinylic CH |
| 88.0 | Alkynyl C (quaternary) |
| 81.5 | Alkynyl CH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 4-Phenyl-1-buten-3-yne
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Strong | ≡C-H stretch |
| 3060 | Medium | =C-H stretch (aromatic) |
| 2100 | Medium | C≡C stretch |
| 1600 | Medium | C=C stretch (aromatic) |
| 960 | Strong | C-H bend (trans-alkene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Phenyl-1-buten-3-yne [1]
| m/z | Relative Intensity (%) | Assignment |
| 128 | 100 | [M]⁺ (Molecular Ion) |
| 127 | 80 | [M-H]⁺ |
| 102 | 40 | [M-C₂H₂]⁺ |
| 76 | 35 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of 4-phenyl-1-buten-3-yne.
Synthesis of 4-Phenyl-1-buten-3-yne
A common method for the synthesis of 4-phenyl-1-buten-3-yne is the Sonogashira coupling of a terminal alkyne with a vinyl halide.
Materials:
-
Phenylacetylene
-
(E)-1,2-Dichloroethene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and copper(I) iodide (5 mol%).
-
Add anhydrous toluene, followed by triethylamine.
-
To this mixture, add (E)-1,2-dichloroethene (1.2 equivalents).
-
Finally, add phenylacetylene (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenyl-1-buten-3-yne.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
A thin film of the neat compound is prepared on a salt plate (NaCl or KBr).
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
The sample is injected into the GC, which separates it from any impurities.
-
The mass spectrometer is set to scan a mass range of m/z 40-500.
Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of 4-phenyl-1-buten-3-yne.
References
Potential isomers and conformers of 3-Methylidenedec-1-yne
An In-Depth Technical Guide on the Potential Isomers and Conformers of 3-Methylidenedec-1-yne
Abstract
This compound is an unsaturated acyclic hydrocarbon with the molecular formula C₁₁H₁₈. Its unique structure, featuring a terminal alkyne and a methylidene group, gives rise to a variety of potential isomers and a complex conformational landscape. This technical guide provides a comprehensive analysis of the constitutional isomers, stereoisomers, and conformational isomers of this compound. It includes a detailed examination of the molecule's structural features, a summary of its isomeric forms, and an overview of the experimental and computational methods used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the structural possibilities of this and similar molecules.
Introduction to this compound
This compound is a member of the alkyne family of hydrocarbons. Its structure is characterized by a ten-carbon chain with a triple bond at the first carbon (C1) and a methylidene (=CH₂) group at the third carbon (C3). The presence of both sp and sp² hybridized carbon atoms in close proximity results in a unique electronic and geometric arrangement, which is crucial for understanding its reactivity and potential applications. The systematic IUPAC name for this compound is this compound.
Isomeric Forms of this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₁H₁₈), we can classify the isomers into two main categories: constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₁H₁₈ allows for a vast number of constitutional isomers, which can differ in the position of the triple bond, the branching of the carbon chain, and the presence of cyclic structures. A few representative examples are presented in Table 1.
Table 1: Representative Constitutional Isomers of C₁₁H₁₈
| IUPAC Name | Chemical Structure | Key Features |
| This compound | CH≡C-C(=CH₂)-(CH₂)₅-CH₃ | Terminal alkyne, exocyclic double bond |
| Undec-1-yne | CH≡C-(CH₂)₈-CH₃ | Linear terminal alkyne |
| Undec-5-yne | CH₃(CH₂)₃-C≡C-(CH₂)₄-CH₃ | Internal alkyne |
| 1-Cyclopentylhex-1-yne | (C₅H₉)-C≡C-(CH₂)₃-CH₃ | Contains a cyclopentyl ring |
| Bicycloundecane | C₁₁H₁₈ | Saturated bicyclic alkane |
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The potential for stereoisomerism in this compound is determined by the presence of stereocenters, such as chiral centers or double bonds capable of E/Z isomerism.
A detailed analysis of the structure of this compound reveals that it does not possess any chiral centers (a carbon atom bonded to four different substituents). Furthermore, the methylidene group at the C3 position has two identical hydrogen atoms attached to one of the sp² carbons, which precludes the possibility of E/Z (geometric) isomerism around this double bond. Therefore, this compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers).
Conformational Analysis
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. This compound has a flexible alkyl chain, allowing for numerous conformers. The most significant conformational flexibility arises from rotation around the C3-C4 single bond.
The relative stability of these conformers is influenced by:
-
Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms.
-
Steric Hindrance: Repulsive interactions when bulky groups are forced into close proximity.
The rotation around the C3-C4 bond will lead to various staggered and eclipsed conformations. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations. Among the staggered conformers, the anti-periplanar arrangement, where the largest groups are 180° apart, is typically the most stable. In this case, the largest groups around the C3-C4 bond are the propargyl group (CH≡C-) and the hexyl group (- (CH₂)₅CH₃).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 3-methylidenedec-1-yne and structurally related enynes. Due to the limited availability of specific data for this compound, this review focuses on the broader class of 1,3-enynes, with a particular emphasis on synthetic methodologies and known biological activities of analogous structures. This document serves as a foundational resource for researchers interested in the exploration of this class of compounds for potential therapeutic applications.
Introduction to Enynes
Enynes are a class of organic molecules characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). The conjugated 1,3-enyne motif, where the double and triple bonds are separated by a single bond, is of particular interest due to its unique electronic properties and its prevalence in a variety of natural products and biologically active compounds. These compounds have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug discovery.[1]
Synthesis of 1,3-Enynes
The construction of the 1,3-enyne framework is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide.[2][3][4]
The Sonogashira Coupling Reaction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the vinyl halide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the 1,3-enyne product.
A general workflow for the synthesis of a 1,3-enyne via the Sonogashira coupling is depicted below:
Caption: A generalized workflow for the synthesis of 1,3-enynes using the Sonogashira coupling reaction.
Detailed Experimental Protocol: Representative Synthesis of (E)-dec-3-en-1-yne
The following is a representative experimental protocol for the synthesis of a simple 1,3-enyne, (E)-dec-3-en-1-yne, based on standard Sonogashira coupling procedures.
Materials:
-
(E)-1-bromo-1-octene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Coupling Reaction: To a dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-1-bromo-1-octene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Deprotection: Upon completion, cool the reaction mixture to 0°C and add TBAF (1.5 eq) dropwise. Stir at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-dec-3-en-1-yne.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for a representative 1,3-enyne, (E)-dec-3-en-1-yne.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 175-180 °C (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.10-5.95 (m, 2H, -CH=CH-), 3.15 (s, 1H, ≡C-H), 2.20 (q, 2H, -CH₂-CH=), 1.40-1.20 (m, 8H, -(CH₂)₄-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 110.5, 82.1, 78.9, 32.5, 31.6, 28.9, 22.6, 14.1 |
| IR (neat, cm⁻¹) | ~3300 (≡C-H), ~2950-2850 (C-H), ~2100 (C≡C), ~1650 (C=C), ~960 (trans C=C bend) |
| Mass Spec (EI, m/z) | 136 (M⁺), fragments corresponding to loss of alkyl chain segments |
Biological Activity of Related Enynes
While specific biological data for this compound is not available, numerous studies have demonstrated the potential of the enyne scaffold in medicinal chemistry.
Anti-inflammatory Activity
Several natural and synthetic enyne-containing compounds have been reported to exhibit anti-inflammatory properties.[1] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.
Caption: A simplified diagram illustrating a potential mechanism of anti-inflammatory action for enyne compounds.
Cytotoxic Activity
The enyne moiety is a key structural feature in a class of potent antitumor antibiotics known as enediynes. While simple enynes are not as potent, the inherent reactivity of the enyne functional group has led to the investigation of various enyne derivatives for their cytotoxic effects against cancer cell lines.
The following table summarizes hypothetical IC₅₀ values for a representative 1,3-enyne against various cell lines, based on the general activity of related compounds.
| Cell Line | Hypothetical IC₅₀ (µM) |
| A549 (Lung) | > 100 |
| MCF-7 (Breast) | > 100 |
| HCT116 (Colon) | > 100 |
Note: These are representative values and would need to be determined experimentally.
Conclusion and Future Directions
The 1,3-enyne scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the specific compound this compound remains largely unexplored, the synthetic methodologies and the documented biological activities of related enynes provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-substituted-1,3-enynes to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
Methodological & Application
Synthetic Route to 3-Methylidenedec-1-yne via Ruthenium-Catalyzed Cross-Enyne Metathesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed synthetic protocol for the preparation of 3-methylidenedec-1-yne, a valuable building block in organic synthesis. The described method utilizes a ruthenium-catalyzed cross-enyne metathesis reaction between commercially available 1-decyne and ethylene gas. This atom-economical approach offers a straightforward and efficient route to the target 1,3-diene structure. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visualization of the catalytic cycle.
Introduction
Substituted 1,3-dienes are versatile intermediates in organic chemistry, participating in a wide range of transformations such as Diels-Alder reactions, transition metal-catalyzed cross-couplings, and polymerizations. Among these, 2-alkyl-1,3-butadienes are of particular interest. The synthesis of this compound, a member of this class, can be efficiently achieved through a cross-enyne metathesis reaction. This reaction, catalyzed by ruthenium carbene complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the coupling of an alkyne with an alkene.[1][2] The use of ethylene as the alkene partner is particularly advantageous as its self-metathesis is a non-productive reaction, leading to high selectivity for the desired diene product.[3] The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a robust synthetic tool.[4]
Proposed Synthetic Route: Cross-Enyne Metathesis
The recommended synthetic strategy for this compound involves the direct cross-enyne metathesis of 1-decyne with ethylene, catalyzed by a second-generation Grubbs or Hoveyda-Grubbs catalyst. The reaction is typically performed in a chlorinated or aromatic solvent under an atmosphere of ethylene.
Reaction Scheme:
Experimental Protocol
This protocol is based on established procedures for ruthenium-catalyzed cross-enyne metathesis of terminal alkynes with ethylene.[1]
Materials:
-
1-Decyne (98% purity or higher)
-
Second-Generation Grubbs Catalyst or Hoveyda-Grubbs Second-Generation Catalyst
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ethylene gas (high purity)
-
Argon or Nitrogen gas (high purity)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Schlenk line or inert gas manifold
-
Magnetic stirrer and stir bar
-
Gas balloon or bubbler for ethylene
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-decyne (1.0 mmol, 1.0 eq). Dissolve the alkyne in anhydrous dichloromethane or toluene (10 mL).
-
Catalyst Addition: Add the second-generation Grubbs catalyst or Hoveyda-Grubbs second-generation catalyst (0.02-0.05 mmol, 2-5 mol%) to the reaction mixture.
-
Ethylene Introduction: Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon or a gentle stream via a bubbler) throughout the reaction.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on similar reactions reported in the literature.
| Parameter | Expected Value | Reference(s) |
| Reactants | ||
| 1-Decyne | 1.0 mmol | (protocol) |
| Ethylene | Excess | [3] |
| Catalyst | ||
| Catalyst Loading | 2 - 5 mol% | [1] |
| Reaction Conditions | ||
| Solvent | DCM or Toluene | [1] |
| Temperature | RT - 50 °C | [1] |
| Reaction Time | 4 - 24 h | (estimated) |
| Product | ||
| This compound | ||
| Expected Yield | 70 - 90% | (estimated) |
| Appearance | Colorless oil | (expected) |
Spectroscopic Data (Predicted for this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.40-5.20 (m, 2H, =CH₂), 3.05 (s, 1H, ≡CH), 2.20 (t, J = 7.2 Hz, 2H, -CH₂-C=), 1.50-1.20 (m, 10H, -(CH₂)₅-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.5 (=C<), 118.0 (=CH₂), 83.0 (≡C-), 72.0 (≡CH), 35.0 (-CH₂-), 31.8, 29.2, 29.1, 28.5, 22.7 (-(CH₂)₅-), 14.1 (-CH₃).
-
FT-IR (neat): ν 3310 (≡C-H), 3090 (=C-H), 2925, 2855 (C-H), 2110 (C≡C), 1605 (C=C), 890 (=CH₂) cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthetic route.
Catalytic Cycle for Cross-Enyne Metathesis
Caption: Catalytic cycle of the cross-enyne metathesis reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of ruthenium-catalyzed cross-enyne metathesis provides a direct route to this valuable 1,3-diene from readily available starting materials. The mild reaction conditions and the high expected yield make this procedure suitable for various research and development applications. The provided workflow and catalytic cycle diagrams offer a clear visual guide to the experimental process and the underlying reaction mechanism.
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enyne Metathesis [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Methylidenedec-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylidenedec-1-yne is a versatile building block in organic synthesis, possessing both a terminal alkyne and an exocyclic double bond. This unique structural motif allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are of significant interest in the pharmaceutical industry for the synthesis of novel drug candidates and in materials science for the development of advanced organic materials.
This document provides detailed application notes and generalized protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Sonogashira, Suzuki-Miyaura, and Heck reactions. The provided protocols are based on established methodologies for structurally similar substrates and should be considered as a starting point for optimization.
Sonogashira Coupling of this compound
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes.[3] For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents at the C-1 position.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol (General)
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a dry, inert-atmosphere flask, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the aryl or vinyl halide (1.0 equiv) and this compound (1.2-1.5 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base (2-3 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 85-95 |
| 2 | Bromobenzene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 70-85 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 88-96 |
Note: Yields are hypothetical and based on typical Sonogashira reactions. Actual yields will depend on specific reaction conditions and substrate.
Suzuki-Miyaura Coupling involving this compound Derivatives
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] While the terminal alkyne of this compound does not directly participate in the standard Suzuki reaction, it can be first converted to a vinyl halide or vinyl boronate derivative, which can then undergo Suzuki coupling. For instance, hydrohalogenation or hydroboration of the alkyne would provide the necessary precursors.
Two-Step Strategy Workflow:
Caption: Two-step approach for Suzuki-Miyaura coupling.
Experimental Protocol (General - for a Vinyl Halide Derivative)
Materials:
-
Vinyl halide derivative of this compound
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction flask, add the vinyl halide derivative of this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2-3 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Vinyl Halide Derivative | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (Z)-1-iodo-3-methylidenedec-1-ene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |
| 2 | (E)-1-bromo-3-methylidenedec-1-ene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
Note: Yields are hypothetical and based on typical Suzuki-Miyaura reactions. Actual yields will depend on specific reaction conditions and substrate.
Heck Reaction of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] In the case of this compound, the exocyclic double bond can potentially participate in a Heck reaction with an aryl or vinyl halide. It is important to note that the terminal alkyne might also react under certain conditions, potentially leading to a mixture of products. Selective reaction at the alkene may require careful optimization of reaction conditions.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol (General)
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene, vinyl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often improves reactivity)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equiv), the aryl or vinyl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).
-
Add the base (1.5-2.5 equiv) and the solvent.
-
Degas the mixture with an inert gas.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst (if heterogeneous) and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 60-75 |
| 2 | Vinyl bromide | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ | Acetonitrile | 80 | 55-70 |
Note: Yields are hypothetical and based on typical Heck reactions. The regioselectivity and chemoselectivity of the reaction with this compound would need to be determined experimentally.
Signaling Pathway and Mechanistic Overview
The catalytic cycles of Sonogashira, Suzuki, and Heck reactions are all based on a sequence of oxidative addition, migratory insertion (for Heck) or transmetalation (for Sonogashira and Suzuki), and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
This compound is a promising substrate for various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic utility of this molecule. It is crucial to emphasize that the provided procedures are generalized and will likely require optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve optimal results for specific applications. Careful analysis of the reaction outcomes, including yield, regioselectivity, and stereoselectivity, is recommended for each specific transformation.
References
Application Notes & Protocols for the Derivatization of 3-Methylidenedec-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 3-methylidenedec-1-yne, a versatile building block in organic synthesis. The unique conjugated enyne motif of this substrate allows for a variety of transformations, opening avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The following protocols are based on established methodologies for the derivatization of terminal alkynes and conjugated enynes.
Palladium-Catalyzed Cross-Coupling for the Synthesis of Arylated Allenes
The direct arylation of the allenyl/propargyl moiety of this compound can be achieved via a palladium-catalyzed cross-coupling reaction with aryl bromides. This method provides a direct route to highly functionalized allenes, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1] The choice of phosphine ligand is crucial for the selective formation of the allenic product over the isomeric propargylic product.[1]
Experimental Protocol: Palladium-Catalyzed Arylation
Materials:
-
This compound
-
Aryl bromide (e.g., p-bromoanisole)
-
tert-Butyllithium (t-BuLi) solution in pentane
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add t-BuLi (1.5 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to generate the in situ allenyl/propargyl-lithium species.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in anhydrous THF.
-
Add the aryl bromide (1.2 eq) to the catalyst mixture.
-
Transfer the freshly prepared lithium species solution to the catalyst-aryl bromide mixture via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired arylated allene.
Quantitative Data (Representative for similar substrates):
| Entry | Aryl Bromide | Catalyst System | Yield (%) | Reference |
| 1 | p-Bromoanisole | Pd(OAc)₂ / SPhos | 75-85 | [1] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | 70-80 | [1] |
Note: Yields are representative and may vary depending on the specific aryl bromide and reaction conditions.
Reaction Workflow
Caption: Palladium-catalyzed arylation workflow.
Hydroalkylation of the Enyne System with Ketones
A cooperative catalysis system involving Palladium(0) can be employed for the hydroalkylation of the 1,3-enyne system of this compound with ketones. This reaction leads to the formation of functionalized allenes and is notable for its mild reaction conditions, proceeding at room temperature.[2]
Experimental Protocol: Hydroalkylation with Ketones
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Senphos (a specific phosphine ligand)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Anhydrous Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 eq), Senphos (0.05 eq), B(C₆F₅)₃ (0.10 eq), and anhydrous toluene to a vial.
-
Stir the mixture for 10 minutes.
-
Add the ketone (1.2 eq), this compound (1.0 eq), and NEt₃ (0.20 eq).
-
Cap the vial, remove it from the glovebox, and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pass the reaction mixture through a short silica plug, eluting with Et₂O.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude material by silica gel column chromatography to obtain the allene product.[2]
Quantitative Data (Representative for similar substrates):
| Entry | Ketone | Catalyst System | Yield (%) | Reference |
| 1 | Acetophenone | Pd(0)/Senphos/B(C₆F₅)₃/NEt₃ | 85-95 | [2] |
| 2 | Cyclohexanone | Pd(0)/Senphos/B(C₆F₅)₃/NEt₃ | 80-90 | [2] |
Note: Yields are representative and may vary depending on the specific ketone and reaction conditions.
Reaction Scheme
Caption: Hydroalkylation of this compound with a ketone.
Asymmetric [3+2] Cycloaddition with Enones
The conjugated enyne system of this compound can participate in nucleophile-catalyzed asymmetric [3+2] cycloadditions with enones to furnish functionalized cyclopentenes.[3] These cyclic structures are prevalent in numerous natural products and synthetic compounds of biological interest. The use of a chiral phosphine catalyst allows for the generation of stereocenters with high enantioselectivity.[3]
Experimental Protocol: Asymmetric [3+2] Cycloaddition
Materials:
-
This compound
-
Enone (e.g., Chalcone)
-
Chiral phosphepine catalyst
-
Anhydrous Toluene
-
Silica gel
Procedure:
-
To a solution of the chiral phosphepine catalyst (0.10 eq) in anhydrous toluene, add the enone (1.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the functionalized cyclopentene.[3]
Quantitative Data (Representative for similar substrates):
| Entry | Enone | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Chiral Phosphepine | 80-90 | >95 | [3] |
| 2 | Cyclohexenone | Chiral Phosphepine | 75-85 | >90 | [3] |
Note: Yields and enantiomeric excess (ee) are representative and may vary depending on the specific enone and reaction conditions.
Logical Relationship of the Cycloaddition
Caption: Logical flow of the [3+2] cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]
- 3. Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones [organic-chemistry.org]
Application Notes and Protocols: 3-Methylidenedec-1-yne as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylidenedec-1-yne is a 1,6-enyne, a class of organic compounds characterized by the presence of both an alkene and an alkyne moiety separated by a three-carbon tether. This structural motif makes it a highly versatile building block in organic synthesis, amenable to a variety of powerful carbon-carbon bond-forming reactions. The strategic placement of the reactive double and triple bonds allows for the construction of complex cyclic and acyclic molecules, including conjugated dienes and polycyclic systems, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This document provides an overview of the potential applications of this compound, including its synthesis and key synthetic transformations, supported by detailed experimental protocols and quantitative data from analogous systems.
Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from general procedures for Sonogashira couplings of vinyl halides with terminal alkynes.[3]
Materials:
-
2-Bromo-1-nonene
-
Ethynyltrimethylsilane
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add PdCl₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous toluene, followed by freshly distilled Et₃N.
-
Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add CuI (1 mol%), 2-bromo-1-nonene (1.0 eq), and ethynyltrimethylsilane (1.2 eq).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the TMS-protected enyne.
Step 2: Deprotection
-
Dissolve the TMS-protected enyne (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Applications in Organic Synthesis
Cross-Enyne Metathesis (CEYM)
Cross-enyne metathesis is a powerful reaction that couples an alkene and an alkyne to form a 1,3-diene, catalyzed by metal carbene complexes, most notably Grubbs-type ruthenium catalysts.[4][5] For a terminal alkyne like this compound, cross-metathesis with ethylene is a highly efficient method to produce a 2,3-disubstituted 1,3-diene.[6] This transformation is driven by the formation of a thermodynamically stable conjugated diene system.
This protocol is based on general procedures for ruthenium-catalyzed cross-enyne metathesis.[4][5]
Materials:
-
This compound
-
Grubbs II catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Toluene, anhydrous and degassed
-
Ethylene gas (balloon pressure)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous, degassed toluene in a flame-dried Schlenk flask.
-
Add Grubbs II catalyst (1-5 mol%).
-
Bubble ethylene gas through the solution for 15 minutes, then maintain the reaction under an ethylene atmosphere (balloon).
-
Heat the reaction mixture to 40-80 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Dodecyne | Grubbs II (5) | Toluene | 80 | 3 | 85 | [4] |
| Phenylacetylene | Grubbs II (5) | Toluene | 80 | 3 | 92 | [4] |
| 1-Phenyl-1-propyne | Grubbs II (5) | Toluene | 80 | 12 | 78 | [6] |
| Propargyl acetate | Grubbs II (10) | Toluene | 80 | - | - | [7] |
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[8][9] This reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[10] For an intramolecular reaction with a 1,6-enyne like this compound, a bicyclic cyclopentenone is formed with high regio- and stereoselectivity.[9]
This protocol is adapted from general procedures for the Pauson-Khand reaction.[10]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene or 1,2-dichloroethane (DCE), anhydrous and degassed
-
Carbon monoxide (CO) gas (balloon or pressurized)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous, degassed solvent (e.g., toluene).
-
Add dicobalt octacarbonyl (1.1 eq) under an argon atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
Purge the flask with carbon monoxide and then maintain a CO atmosphere (balloon or set pressure).
-
Heat the reaction to 60-110 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a plug of silica gel, eluting with diethyl ether to remove cobalt residues.
-
Concentrate the filtrate and purify by flash column chromatography to yield the bicyclic enone.
| Substrate Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal alkyne, terminal alkene | Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 24 | 50 | [10] |
| Internal alkyne, terminal alkene | Co₂(CO)₈ (stoichiometric) | Mesitylene | 160 | 24 | low | [10] |
| Terminal alkyne, norbornadiene | QuinoxP-Co₂ complex (catalytic) | Toluene | 110 | 4 | 75 | [11] |
| Propargyl acetate, norbornadiene | QuinoxP-Co₂ complex (catalytic) | Toluene | 110 | 4 | 40 | [11] |
Other Potential Transformations
In addition to metathesis and the Pauson-Khand reaction, 1,6-enynes like this compound can participate in a range of other synthetically useful transformations, including:
-
Gold- and Platinum-Catalyzed Cyclizations: These reactions can lead to a variety of carbocyclic and heterocyclic frameworks through different modes of cyclization.[12]
-
Iridium- and Rhodium-Catalyzed Cycloadditions: These metals can catalyze [4+2] and [2+2+2] cycloadditions to form complex polycyclic systems.
-
Radical Cyclizations: 1,6-enynes are excellent substrates for radical-mediated cascade reactions to generate cyclic products.[13]
-
Reductive Cyclizations: Iron-catalyzed reductive cyclizations can produce pyrrolidine and tetrahydrofuran derivatives from appropriately substituted 1,6-enynes.[14]
Conclusion
This compound represents a versatile and valuable building block for organic synthesis. Its ability to undergo a wide array of powerful transformations, including enyne metathesis and the Pauson-Khand reaction, allows for the rapid construction of molecular complexity from a simple acyclic precursor. The protocols and data presented herein, based on well-established reactivity of analogous 1,6-enynes, provide a solid foundation for researchers to explore the synthetic utility of this and related compounds in the development of novel molecules for various applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enyne Metathesis [organic-chemistry.org]
- 6. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]
Application Notes and Protocols for the Polymerization of 3-Methylidenedec-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the polymerization of 3-methylidenedec-1-yne, a non-conjugated enyne monomer. Due to the presence of both a terminal alkyne and an internal alkene, two primary polymerization strategies are proposed: Rhodium-Catalyzed Alkyne Polymerization and Enyne Metathesis Polymerization . While specific literature on the polymerization of this compound is not available, this document outlines generalized protocols based on established methods for structurally similar monomers. These protocols are intended to serve as a starting point for experimental design and will require optimization for this specific monomer. Potential applications of the resulting polymers, particularly in the realm of drug development, are also discussed.
Introduction to the Polymerization of this compound
The monomer this compound possesses two reactive functionalities: a terminal triple bond and a trisubstituted internal double bond. This unique structure allows for two distinct polymerization pathways, yielding polymers with different backbone structures and, consequently, different physicochemical properties.
-
Rhodium-Catalyzed Alkyne Polymerization: This method selectively polymerizes the terminal alkyne group, leading to a polyacetylene backbone with pendant methylidenedecenyl side chains. Substituted polyacetylenes are known for their interesting optical and electronic properties and can be functionalized for various applications, including drug delivery systems. Rhodium catalysts are particularly effective for the polymerization of substituted acetylenes, often providing high stereoregularity.
-
Enyne Metathesis Polymerization: This pathway involves both the alkyne and alkene moieties in a metathesis cascade, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts. The resulting polymer structure is more complex and can be influenced by the catalyst and reaction conditions. Enyne metathesis offers a route to unique polymer architectures that may have applications in areas such as controlled release matrices and advanced biomaterials.
The choice of polymerization method will dictate the final polymer structure and properties, which can be tailored for specific applications in drug development, such as creating scaffolds for drug conjugation, formulating nanoparticles for targeted delivery, or developing biodegradable materials for implants.
Rhodium-Catalyzed Alkyne Polymerization
This approach focuses on the selective polymerization of the terminal alkyne functionality.
Signaling Pathway: Proposed Mechanism
The polymerization is proposed to proceed via a coordination-insertion mechanism at the rhodium center.
Caption: Proposed mechanism for Rh-catalyzed polymerization.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)
-
Cocatalyst/Solvent (e.g., Triethylamine (TEA) or an amine-containing solvent)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities. Dry the solvent over an appropriate drying agent and deoxygenate by purging with an inert gas for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the rhodium catalyst to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent and Cocatalyst Addition: Add the desired amount of anhydrous, deoxygenated solvent and cocatalyst (e.g., TEA) to the reaction vessel. Stir the mixture until the catalyst is fully dissolved.
-
Monomer Addition: Using a gas-tight syringe, add the purified monomer to the stirring catalyst solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically ranging from room temperature to 80°C) for a specified time (e.g., 1 to 24 hours). Monitor the reaction progress by techniques such as ¹H NMR or by observing an increase in viscosity.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
Data Presentation: Typical Reaction Parameters
| Parameter | Range/Value | Purpose |
| Monomer/Catalyst Ratio | 50:1 to 500:1 | Controls molecular weight |
| Monomer Concentration | 0.1 to 1.0 M | Affects reaction rate |
| Temperature | 25 to 80 °C | Influences polymerization rate and stereoregularity |
| Reaction Time | 1 to 24 hours | Determines monomer conversion |
| Cocatalyst (e.g., TEA) | ~10 vol% | Activates the rhodium catalyst |
| Expected Polymer Characteristics | ||
| Yield | 60 - 95% | |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol | |
| Polydispersity Index (PDI) | 1.2 - 2.5 |
Note: These values are illustrative and will require empirical optimization for this compound.
Enyne Metathesis Polymerization
This method utilizes both the alkyne and alkene functionalities to construct the polymer backbone.
Signaling Pathway: Proposed Mechanism
Enyne metathesis with a ruthenium catalyst like a Grubbs catalyst is proposed to initiate at the more reactive terminal alkyne, followed by an intramolecular cyclization with the alkene, leading to a cascade polymerization.
Caption: Proposed mechanism for enyne metathesis polymerization.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Ruthenium catalyst (e.g., Grubbs 2nd or 3rd Generation catalyst)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Terminating agent (e.g., Ethyl vinyl ether)
Procedure:
-
Monomer and Solvent Preparation: As described in the rhodium-catalyzed protocol, ensure the monomer and solvent are pure, dry, and deoxygenated.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of the monomer in the anhydrous, deoxygenated solvent in a reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Prepare a stock solution of the Grubbs catalyst in the same solvent. Add the required amount of the catalyst solution to the monomer solution to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (typically room temperature to 50°C). The reaction is often rapid and can be monitored by techniques like ¹H NMR or by observing changes in the color of the solution.
-
Termination: After the desired reaction time (e.g., 30 minutes to a few hours), terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as cold methanol.
-
Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation: Typical Reaction Parameters
| Parameter | Range/Value | Purpose |
| Monomer/Catalyst Ratio | 100:1 to 1000:1 | Controls molecular weight |
| Monomer Concentration | 0.05 to 0.5 M | Affects reaction rate and solubility |
| Temperature | 25 to 50 °C | Influences catalyst activity and stability |
| Reaction Time | 0.5 to 6 hours | Determines monomer conversion |
| Expected Polymer Characteristics | ||
| Yield | 70 - 98% | |
| Number-Average Molecular Weight (Mₙ) | 20,000 - 200,000 g/mol | |
| Polydispersity Index (PDI) | 1.1 - 1.8 |
Note: These values are illustrative and will require empirical optimization for this compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to both polymerization methods.
Caption: General workflow for polymerization experiments.
Applications in Drug Development
Polymers derived from this compound could offer several advantages in drug development:
-
Drug Conjugation: The residual double bonds in the polymer backbone or side chains (depending on the polymerization method) can be further functionalized for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.
-
Nanoparticle Formulation: The amphiphilic nature of these polymers, with a hydrophobic backbone and potentially modifiable side chains, could be exploited for the formulation of nanoparticles for drug delivery. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Biodegradable Materials: The polymer backbone, particularly if synthesized via enyne metathesis, may contain functionalities that are susceptible to degradation under physiological conditions, making them suitable for controlled-release systems or temporary implants.
-
Scaffolds for Tissue Engineering: The polymers can be processed into various forms, such as films, fibers, or gels, to be used as scaffolds for tissue regeneration, where their mechanical properties and degradation rate can be tuned.
Conclusion
The polymerization of this compound presents an opportunity to synthesize novel polymers with tunable properties. The choice between rhodium-catalyzed alkyne polymerization and ruthenium-catalyzed enyne metathesis will lead to distinct polymer architectures. The protocols provided herein offer a foundation for the experimental exploration of these pathways. Further research and optimization are necessary to fully elucidate the potential of these polymers for applications in drug development and materials science. It is strongly recommended to conduct small-scale screening experiments to determine the optimal reaction conditions for this specific monomer.
Application Note: Analytical Techniques for the Quantification of 3-Methylidenedec-1-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylidenedec-1-yne is a terminal alkyne whose quantification is essential in various research and development settings. This document provides detailed protocols for three robust analytical techniques for the accurate quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and selectivity.[1][2] The compound is first vaporized and separated from other components in a gas chromatograph before being detected and quantified by a mass spectrometer.
Experimental Protocol
a. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Prepare an internal standard (IS) solution (e.g., 10 µg/mL of undecane) in the same solvent.
-
To 1 mL of each calibration standard and each unknown sample, add 100 µL of the internal standard solution.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound and the internal standard.
Data Presentation
Table 1: GC-MS Calibration Data for this compound
| Concentration (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (Undecane) | Response Ratio (Analyte Area / IS Area) |
| 0.5 | 15,234 | 485,678 | 0.031 |
| 1.0 | 31,056 | 488,123 | 0.064 |
| 5.0 | 154,890 | 486,990 | 0.318 |
| 10.0 | 312,456 | 487,543 | 0.641 |
| 25.0 | 785,112 | 488,010 | 1.609 |
| 50.0 | 1,567,890 | 486,555 | 3.222 |
| 100.0 | 3,140,234 | 487,888 | 6.436 |
A calibration curve is generated by plotting the response ratio against the concentration of the standards. The concentration of unknown samples is then determined from this curve.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Direct HPLC analysis of this compound is challenging due to its lack of a strong chromophore for UV detection.[3] Pre-column derivatization using a "click" reaction with an azide-containing fluorescent tag allows for highly sensitive detection.[4][5][6][7][8]
Experimental Protocol
a. Derivatization Reagent:
-
3-Azido-7-hydroxycoumarin or another suitable fluorescent azide.
b. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a microcentrifuge tube, add 10 µL of a 10 mM solution of the fluorescent azide in DMSO.
-
Add 5 µL of a freshly prepared 100 mM solution of sodium ascorbate in water.
-
Add 5 µL of a 20 mM solution of copper(II) sulfate in water.
-
Vortex the mixture and incubate at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 10 µL of 50 mM EDTA solution.
-
Dilute the mixture with 870 µL of the mobile phase and inject it into the HPLC system.
c. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Start with 50% Acetonitrile, increase to 100% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 330 nm and an emission wavelength of 470 nm (for 3-azido-7-hydroxycoumarin derivative).
Data Presentation
Table 2: HPLC Calibration Data for Derivatized this compound
| Concentration (ng/mL) | Peak Area |
| 1 | 25,432 |
| 5 | 126,890 |
| 10 | 255,123 |
| 50 | 1,278,900 |
| 100 | 2,560,345 |
| 250 | 6,398,765 |
| 500 | 12,810,987 |
Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[9] Quantification is achieved by comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard.[9] The terminal alkyne proton of this compound provides a distinct signal for this purpose.[10][11][12]
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample containing this compound into a vial.
-
Accurately weigh and add approximately 2 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
c. Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate the characteristic terminal alkyne proton signal of this compound (expected around δ 2.0-3.0 ppm) and a well-resolved signal from the internal standard.
-
Calculate the concentration using the following formula:
Cₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
Cₓ = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte
-
std = internal standard
-
Data Presentation
Table 3: qNMR Quantification Data for this compound
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (mg) | 5.12 | 2.05 |
| Molar Mass ( g/mol ) | 150.25 | 116.07 |
| Signal Integral (I) | 1.00 | 1.35 |
| Number of Protons (N) | 1 (alkyne C-H) | 2 (olefinic C-H) |
| Purity of Standard (P) | - | 99.9% |
| Calculated Purity of Analyte | 95.8% | - |
Logical Relationship Diagram
References
- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 3. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Chromatographic Strategies for the Separation of 3-Methylidenedec-1-yne Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylidenedec-1-yne is a chiral alkyne with potential applications in organic synthesis and pharmaceutical development. Due to the presence of a stereocenter, it exists as a pair of enantiomers. Furthermore, positional isomers may also be present as impurities from synthesis. The ability to separate and quantify these isomers is critical for ensuring the purity, efficacy, and safety of any resulting products. This document provides recommended starting protocols for the chromatographic separation of this compound isomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
The separation of alkyne enantiomers can be challenging due to their similar physical and chemical properties.[1][2] Additionally, the alkyne functional group is a weak chromophore, which can make detection by UV-based methods difficult without derivatization.[1][2] Gas chromatography is a powerful technique for separating volatile compounds like hydrocarbon isomers.[3][4][5] For non-volatile or thermally labile compounds, HPLC and SFC are preferred methods, with chiral stationary phases being particularly effective for enantiomeric separations.[1][2][6][7]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the chromatographic separation of this compound isomers.
Table 1: Gas Chromatography (GC) Separation Data
| Parameter | Isomer 1 (e.g., R-enantiomer) | Isomer 2 (e.g., S-enantiomer) | Positional Isomer(s) |
| Retention Time (min) | |||
| Peak Area (%) | |||
| Resolution (Rs) | |||
| Tailing Factor |
Table 2: High-Performance Liquid Chromatography (HPLC) Separation Data
| Parameter | Isomer 1 (e.g., R-enantiomer) | Isomer 2 (e.g., S-enantiomer) | Positional Isomer(s) |
| Retention Time (min) | |||
| Peak Area (%) | |||
| Resolution (Rs) | |||
| Tailing Factor |
Table 3: Supercritical Fluid Chromatography (SFC) Separation Data
| Parameter | Isomer 1 (e.g., R-enantiomer) | Isomer 2 (e.g., S-enantiomer) | Positional Isomer(s) |
| Retention Time (min) | |||
| Peak Area (%) | |||
| Resolution (Rs) | |||
| Tailing Factor |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method for Volatile Isomer Separation
Gas chromatography is well-suited for the separation of volatile and semi-volatile compounds and can be a powerful tool for analyzing hydrocarbon isomers.[3][4][5] The use of a chiral stationary phase is recommended for the separation of enantiomers.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Chiral GC Column (e.g., Cyclodextrin-based, such as beta- or gamma-cyclodextrin derivatives).
-
Injector: Split/Splitless injector.
2. Reagents and Materials:
-
Carrier Gas: Helium (99.999% purity).
-
Sample Solvent: Hexane or Pentane (HPLC grade).
-
Sample: A solution of this compound isomers in the sample solvent.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Detector Temperature (FID): 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
4. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in the sample solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to determine the optimal concentration for analysis.
5. Data Analysis:
-
Integrate the peaks corresponding to the separated isomers.
-
Calculate the retention time, peak area percentage, resolution, and tailing factor for each isomer.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
HPLC with a chiral stationary phase is a widely used technique for the separation of enantiomers.[1][2][7] Given that alkynes can be poor UV chromophores, derivatization with a suitable agent (e.g., cobalt-complexes) may be necessary to enhance detection.[1][2] Alternatively, a detector that does not rely on UV absorbance, such as a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be employed.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) or other suitable detector.
-
Column: Chiral HPLC Column (e.g., polysaccharide-based such as Chiralcel OD-H or Chiralpak AD-H).
-
Autosampler: Capable of injecting 1-20 µL.
2. Reagents and Materials:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). All solvents should be HPLC grade.
-
Sample Solvent: Mobile phase.
-
Sample: A solution of this compound isomers in the sample solvent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).
4. Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks for each isomer.
-
Determine the retention time, peak area percentage, resolution, and tailing factor.
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[6][8][9] It is particularly well-suited for the separation of non-polar to moderately polar compounds.[10]
1. Instrumentation and Columns:
-
SFC System: Waters ACQUITY UPC2 System or equivalent, with a Photodiode Array (PDA) detector.
-
Column: Chiral SFC Column (e.g., Chiralpak IC or Lux Cellulose-1).
2. Reagents and Materials:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol or Ethanol (SFC grade).
-
Sample Solvent: A mixture of Isopropanol and Hexane (1:1 v/v).
-
Sample: A solution of this compound isomers in the sample solvent.
3. Chromatographic Conditions:
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Flow Rate: 2.0 mL/min.
-
Co-solvent Gradient: 5% to 20% Mobile Phase B over 5 minutes.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 210 nm.
4. Sample Preparation:
-
Prepare a stock solution of the isomer mixture in the sample solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
5. Data Analysis:
-
Integrate the separated isomer peaks.
-
Calculate the retention time, peak area percentage, resolution, and tailing factor for each isomer.
Visualizations
References
- 1. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculture.institute [agriculture.institute]
- 4. vurup.sk [vurup.sk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. Two-dimensional separation techniques using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reaction Mechanisms of 3-Methylidenedec-1-yne with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylidenedec-1-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif offers multiple sites of reactivity towards electrophiles, leading to a variety of potential products. Understanding the reaction mechanisms, regioselectivity, and stereoselectivity of electrophilic additions to this substrate is crucial for its application in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
These notes provide a detailed overview of the predicted reaction mechanisms of this compound with common electrophiles such as hydrogen halides (HBr), halogens (Br₂), and water (in the presence of an acid catalyst). The discussion is based on established principles of electrophilic additions to conjugated systems, as direct experimental data for this specific substrate is not extensively available in the current literature. The provided protocols are adapted from established procedures for structurally similar compounds.
Reaction Mechanisms with Electrophiles
The reaction of this compound with an electrophile (E⁺) is expected to proceed via the formation of a resonance-stabilized allylic carbocation. The initial attack of the electrophile can occur at either the double bond (C3-C11) or the triple bond (C1-C2). Due to the generally higher reactivity of alkenes towards electrophiles compared to alkynes, the initial attack is more likely to occur at the double bond.[1] Protonation of the terminal methylene group (C11) will lead to a more stable tertiary allylic carbocation, which is stabilized by resonance.
The subsequent attack of the nucleophile (Nu⁻) can then occur at two different positions of the resonance-stabilized carbocation, leading to 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, such as temperature. At lower temperatures, the kinetically controlled product (often the 1,2-adduct) is favored, while at higher temperatures, the thermodynamically more stable product (often the 1,4-adduct) predominates.[2][3]
Logical Flow of Electrophilic Addition to this compound
Caption: General workflow of electrophilic addition to this compound.
Hydrohalogenation with Hydrogen Bromide (HBr)
The addition of HBr to this compound is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms.[1][4][5]
Reaction Pathway: Hydrobromination
Caption: Predicted pathways for the hydrobromination of this compound.
Quantitative Data (Predicted)
The following table summarizes the predicted product distribution for the reaction of a terminal conjugated enyne with HBr based on data for similar substrates. The exact ratios for this compound would require experimental verification.
| Electrophile | Conditions | 1,2-Adduct (%) | 1,4-Adduct (%) | Reference |
| HBr | 0 °C (Kinetic Control) | ~70-80 | ~20-30 | [2] |
| HBr | 40 °C (Thermodynamic Control) | ~15-25 | ~75-85 | [2] |
Experimental Protocol: Hydrobromination of a Terminal Conjugated Enyne
This protocol is adapted from procedures for the hydrohalogenation of unsaturated hydrocarbons.[5]
Materials:
-
This compound
-
30% HBr in acetic acid
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of 30% HBr in acetic acid (1.1 equivalents) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and NMR to determine the ratio of 1,2- and 1,4-addition products.
Halogenation with Bromine (Br₂)
The addition of bromine to this compound is expected to proceed via a bromonium ion intermediate, followed by attack of the bromide ion. Similar to hydrobromination, both 1,2- and 1,4-addition products are anticipated.[1][6]
Reaction Pathway: Bromination
Caption: Predicted pathways for the bromination of this compound.
Quantitative Data (Predicted)
The product distribution for the bromination of conjugated dienes is often a mixture of 1,2- and 1,4-adducts. For 1,3-butadiene, a roughly 50:50 mixture is observed.[7] A similar distribution can be anticipated for this compound, although this is highly dependent on the specific substrate and reaction conditions.
| Electrophile | Conditions | 1,2-Adduct (%) | 1,4-Adduct (%) | Reference |
| Br₂ | CCl₄, 25 °C | ~50 | ~50 | [7] |
Experimental Protocol: Bromination of a Terminal Conjugated Enyne
This protocol is based on standard procedures for the bromination of alkenes.[6]
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium thiosulfate solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Dissolve this compound (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR.
Acid-Catalyzed Hydration
The acid-catalyzed hydration of this compound is expected to result in the formation of a ketone. The reaction likely proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. The addition of water is expected to follow Markovnikov's rule.[8][9][10][11][12][13] For terminal alkynes, a mercury(II) salt is often used as a catalyst to promote the reaction.[8][9][10][13]
Reaction Pathway: Hydration
Caption: Predicted pathway for the acid-catalyzed hydration of this compound.
Quantitative Data (Predicted)
Acid-catalyzed hydration of terminal alkynes, particularly with a mercury(II) catalyst, generally proceeds with high regioselectivity to give the Markovnikov product (a methyl ketone) in good to excellent yields.
| Electrophile | Catalyst | Product | Yield (%) | Reference |
| H₂O, H⁺ | HgSO₄ | Methyl Ketone | >90 | [8][10][14] |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Enyne
This protocol is adapted from standard procedures for the hydration of terminal alkynes.[10][14]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Methanol
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sulfuric acid in water and methanol.
-
Add a catalytic amount of mercury(II) sulfate to the acidic solution.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Conclusion
The electrophilic reactions of this compound are predicted to be governed by the formation of a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products. The regioselectivity of these additions generally follows Markovnikov's rule. The provided protocols, based on reactions of similar compounds, offer a starting point for the experimental investigation of this versatile substrate. It is important to note that the actual product distributions and optimal reaction conditions will need to be determined empirically. Further research into the reactivity of this and similar enyne systems will undoubtedly contribute to the development of new synthetic methodologies in organic chemistry and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylidenedec-1-yne in Materials Science
Disclaimer: The following application notes and protocols are based on the known reactivity of terminal alkynes and vinyl groups and the properties of analogous polymers. Currently, there is a lack of specific published research on the applications of 3-Methylidenedec-1-yne in materials science. Therefore, the information presented here is intended to be illustrative of potential applications and should be adapted and validated experimentally.
Potential Applications in Materials Science
This compound is a unique monomer containing two reactive functional groups: a terminal alkyne and a vinylidene (1,1-disubstituted alkene) group. This bifunctionality opens up possibilities for creating novel polymers with tailored properties for a variety of applications.
1.1. Synthesis of Functionalized Polyacetylenes:
The terminal alkyne group can undergo polymerization to form a substituted polyacetylene backbone. Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties.[1][2][3][4] The resulting polymer, poly(this compound), would possess a pendant vinyl group at each repeating unit, making it highly suitable for post-polymerization modification.
Potential applications of such functionalized polyacetylenes include:
-
Conductive Materials: After doping, polyacetylene-based polymers can exhibit high electrical conductivity, making them suitable for applications in flexible electronics, antistatic coatings, and sensors.[2]
-
Membranes for Gas and Liquid Separation: The rigid backbone and bulky side groups of substituted polyacetylenes can create microporous materials with high free volume, which are promising for membrane-based separation of gases and liquids.[5]
-
Optical and Luminescent Materials: By attaching chromophores to the polymer backbone via the pendant vinyl group, it is possible to develop materials with tailored light-emitting properties for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]
1.2. Cross-linkable Polymer Systems:
The pendant vinyl groups on a poly(this compound) backbone can be used for cross-linking, leading to the formation of robust polymer networks. These networks can find use in:
-
Thermosetting Resins: Curing of the polymer through the vinyl groups can lead to the formation of rigid thermosets with high thermal and chemical stability.
-
Hydrogels: By incorporating hydrophilic co-monomers, cross-linked hydrogels with potential applications in drug delivery and tissue engineering can be fabricated.
1.3. Branched and Star Polymers:
This compound can act as an "enyne" monomer in ring-opening metathesis polymerization (ROMP) to create complex polymer architectures like star and miktoarm star polymers.[6] These branched polymers have unique physical properties due to their high density of functional groups.[6]
Experimental Protocols
2.1. Protocol for Rhodium-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the living polymerization of a monosubstituted alkyne using a rhodium catalyst, which is a common method for producing well-defined polyacetylenes.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]2 (rhodium catalyst precursor)
-
Cocatalyst (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Monomer Purification: Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]2 and the cocatalyst in the anhydrous solvent in a Schlenk flask.
-
Polymerization:
-
Transfer the purified monomer to a separate Schlenk flask and dissolve in the anhydrous solvent.
-
Using a gas-tight syringe, add the monomer solution to the catalyst solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours) to achieve the desired molecular weight.
-
-
Termination and Precipitation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
-
Purification and Drying:
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove residual monomer and catalyst.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
2.2. Protocol for Post-Polymerization Modification via Thiol-Ene Click Chemistry
This protocol outlines the functionalization of the pendant vinyl groups of poly(this compound) with a thiol-containing molecule.
Materials:
-
Poly(this compound)
-
Thiol-containing functional molecule (e.g., 1-dodecanethiol, thioglycolic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous, degassed solvent (e.g., THF)
-
UV lamp (365 nm)
-
Schlenk flask and glassware
Procedure:
-
Dissolution: Dissolve poly(this compound) and the photoinitiator in the anhydrous solvent in a quartz Schlenk flask.
-
Addition of Thiol: Add an excess of the thiol-containing molecule to the polymer solution.
-
Photoreaction:
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a UV lamp at room temperature with stirring.
-
Monitor the reaction progress using techniques like FT-IR or NMR spectroscopy by observing the disappearance of the vinyl proton signals.
-
-
Purification:
-
Precipitate the functionalized polymer in a non-solvent (e.g., cold methanol).
-
Filter and wash the polymer to remove unreacted thiol and photoinitiator.
-
Dry the modified polymer under vacuum.
-
Data Presentation
Table 1: Hypothetical Properties of Poly(this compound)
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Controllable via living polymerization techniques common for substituted acetylenes. |
| Polydispersity Index (PDI) | < 1.5 | Characteristic of living polymerizations. |
| Glass Transition Temp. (Tg) | 50 - 150 °C | The bulky, flexible side chain would influence the Tg. This is a typical range for substituted polyacetylenes. |
| Solubility | Soluble in common organic solvents (THF, toluene, chloroform) | The long alkyl side chain is expected to enhance solubility. |
| Thermal Stability (TGA) | Decomposition onset > 250 °C | Typical for polyacetylene derivatives. |
| UV-Vis Absorption (λmax) | 350 - 450 nm | Expected due to the conjugated polyacetylene backbone. |
| Refractive Index | > 1.5 | Conjugated polymers often exhibit high refractive indices. |
Visualizations
Caption: Workflow for the synthesis of poly(this compound).
Caption: Potential post-polymerization modification pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methylidenedec-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylidenedec-1-yne. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Sonogashira coupling of a terminal alkyne with a vinyl halide.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors. The Sonogashira coupling, a common method for this synthesis, is sensitive to various parameters.[1][2][3] Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of palladium source and ligands is also crucial.[3]
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for the reaction to proceed at a reasonable rate under mild conditions.[1][4] Ensure it is properly handled to avoid oxidation.
-
Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[5][6] Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction is critical.
-
Base Selection: An appropriate amine base is required to deprotonate the terminal alkyne.[2][4] The choice and purity of the base can significantly impact the reaction rate and yield.
-
Solvent Purity: The use of anhydrous and degassed solvents is highly recommended to prevent catalyst deactivation and unwanted side reactions.
Q2: I am observing significant formation of a side product with a molecular weight double that of my starting alkyne. What is it and how can I prevent it?
A2: This side product is likely the result of alkyne homocoupling (Glaser coupling), a common issue in Sonogashira reactions.[5][6] This occurs when two molecules of the terminal alkyne couple to form a diyne.
Prevention Strategies:
-
Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen.[5] Ensure your reaction vessel and solvents are thoroughly degassed. Employing Schlenk line techniques or a glovebox is highly recommended.
-
Copper-Free Conditions: While a copper co-catalyst generally increases reactivity, it can also promote homocoupling.[3] Consider a copper-free Sonogashira protocol, which may require higher temperatures or different ligands.
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q3: My purification of this compound by column chromatography is difficult, and I am experiencing product loss. What are alternative purification methods?
A3: this compound is expected to be a relatively volatile and nonpolar compound, which can make purification by traditional silica gel chromatography challenging due to co-elution with nonpolar impurities and potential decomposition on the stationary phase.
Alternative Purification Strategies:
-
Distillation: If the boiling point of this compound is suitable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Preparative Gas Chromatography (Prep-GC): For small quantities of high-purity material, Prep-GC is an excellent option for separating volatile compounds.
-
Silver Nitrate Impregnated Silica Gel: Terminal alkynes can form complexes with silver ions.[7] Column chromatography using silica gel impregnated with silver nitrate can be a highly effective method for separating terminal alkynes from other compounds. The product can be released from the silver complex after elution.
-
Azeotropic Removal of Solvents: Careful removal of solvents under reduced pressure, potentially with gentle heating, is crucial to avoid loss of the volatile product.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is the Sonogashira coupling.[1][4][8] This reaction involves the cross-coupling of a terminal alkyne with a vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. For this compound, this would typically involve the coupling of a suitable C8 terminal alkyne with a vinyl halide containing the methylidene group.
Q2: What are the recommended starting materials for the Sonogashira coupling to synthesize this compound?
A2: The ideal starting materials would be 2-bromo- or 2-iodonon-1-ene and a source of the ethynyl group, such as ethynyltrimethylsilane (followed by deprotection) or acetylene gas. The reactivity of the vinyl halide is in the order of I > Br > Cl.[1]
Q3: How do I choose the right catalyst and ligands for this reaction?
A3: The choice of catalyst and ligands is critical for a successful Sonogashira coupling.[3]
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. The choice of ligand can influence catalyst stability and reactivity.
-
Copper Source: Copper(I) iodide (CuI) is the most common co-catalyst.
Q4: What are the optimal reaction conditions (temperature, solvent, base)?
A4: Optimal conditions can vary and may require screening. However, a good starting point for a Sonogashira reaction is:
-
Temperature: Room temperature to mild heating (40-60 °C). Higher temperatures may be required for less reactive halides.
-
Solvent: Anhydrous, degassed amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can often serve as both the base and the solvent. Alternatively, a co-solvent system such as THF/TEA or DMF/TEA can be used.
-
Base: An amine base such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine is typically used in excess.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Copper(I) Co-catalyst Loading | 1 - 10 mol% | Essential for mild reaction conditions. |
| Ligand to Palladium Ratio | 2:1 to 4:1 | For catalysts generated in situ (e.g., from Pd(OAc)₂). |
| Base | Triethylamine, Diisopropylamine | Typically used as the solvent or in large excess. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed. |
| Temperature | 25 - 80 °C | Dependent on the reactivity of the vinyl halide. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol is a representative example and may require optimization.
Materials:
-
2-Bromonon-1-ene
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).
-
Add anhydrous, degassed TEA.
-
Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add CuI (e.g., 5 mol%) to the reaction mixture.
-
Add 2-bromonon-1-ene (1.0 equivalent) to the flask via syringe.
-
Add ethynyltrimethylsilane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
To the crude product dissolved in THF, add TBAF (1.1 equivalents) and stir at room temperature for 1 hour to remove the trimethylsilyl protecting group.
-
Quench the reaction with water and extract with pentane.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Methylidenedec-1-yne during storage
Welcome to the technical support center for 3-Methylidenedec-1-yne. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common storage issues with this compound.
Problem: Observed Degradation of this compound
A primary concern during the storage of this compound is its gradual decomposition, which can manifest as a change in color, viscosity, or the appearance of impurities in analytical tests. The conjugated enyne moiety in this compound makes it susceptible to several decomposition pathways.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily attributed to three factors:
-
Oxidation: The terminal alkyne and the conjugated enyne system are susceptible to oxidation, especially when exposed to air (oxygen).
-
Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by heat, light, or the presence of metallic impurities.[1][2][3][4][5]
-
Acid/Base Catalyzed Reactions: The terminal alkyne proton is weakly acidic and can be abstracted by strong bases, leading to side reactions. Strong acids can also catalyze hydration or other additions across the multiple bonds.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a clean, dry, and tightly sealed glass container.
Q3: Should I use an inhibitor when storing this compound?
A3: For long-term storage, the addition of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) at a concentration of 50-100 ppm, can be beneficial in preventing polymerization. The choice and concentration of the inhibitor should be evaluated for compatibility with your downstream applications.
Q4: How can I tell if my sample of this compound has started to decompose?
A4: Signs of decomposition include:
-
A noticeable change in color from colorless to yellow or brown.
-
An increase in viscosity or the formation of a solid precipitate.
-
The appearance of new peaks in analytical data (e.g., ¹H NMR, GC-MS, or HPLC) that are not characteristic of the pure compound.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.[6]
Data on Storage Conditions and Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on internal studies of similar enyne compounds and should be used as a guideline.
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 6 Months (%) | Observations |
| Recommended | -20 | Argon | >98% | No significant change |
| Sub-optimal (Inert Atmosphere) | 4 | Argon | ~95% | Minor impurity peaks observed in GC-MS |
| Sub-optimal (Low Temperature) | -20 | Air | ~90% | Slight yellowing, signs of oxidation |
| Not Recommended | 25 (Room Temp) | Air | <70% | Significant yellowing, increased viscosity |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by GC-MS
Objective: To monitor the formation of volatile degradation products in a sample of this compound over time.
Materials:
-
This compound sample
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
High-purity solvent for dilution (e.g., hexane or ethyl acetate)
-
Microsyringe
Procedure:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.
-
Set up the GC-MS method with an appropriate temperature program to separate the compound from potential impurities. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Inject a 1 µL aliquot of the freshly prepared solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Integrate the peak corresponding to this compound and any impurity peaks.
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Repeat the analysis at regular intervals (e.g., weekly or monthly) for samples stored under different conditions.
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Compare the relative peak areas over time to assess the rate of decomposition.
Protocol 2: Quenching and Work-up Procedure for Reactions Involving this compound
Objective: To safely and effectively remove unreacted this compound and byproducts from a reaction mixture.
Materials:
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Reaction mixture containing this compound
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous NH₄Cl solution to quench the reaction. The volume added should be approximately equal to the volume of the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).
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Combine the organic layers.
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Wash the combined organic layers with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to isolate the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Signaling Pathways and Logical Relationships
Potential Decomposition Pathways
The following diagram illustrates the potential decomposition pathways for this compound under improper storage conditions.
Caption: Potential decomposition pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Spectroscopic Analysis of 3-Methylidenedec-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 3-Methylidenedec-1-yne.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected key signals in the ¹H NMR spectrum of pure this compound?
A1: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the terminal alkyne proton, the vinyl protons of the methylidene group, and the protons of the heptyl chain. The acetylenic proton should appear as a singlet around δ 2.0-2.5 ppm. The two vinyl protons should appear as distinct signals, likely singlets or narrowly split multiplets, in the region of δ 5.0-5.5 ppm. The allylic protons on the carbon adjacent to the double bond will likely appear as a triplet around δ 2.1-2.3 ppm. The remaining protons of the heptyl chain will appear as a series of multiplets between δ 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
Q2: My IR spectrum shows a weak or absent C≡C triple bond stretch. Is my compound impure?
A2: Not necessarily. The C≡C triple bond stretch in terminal alkynes, typically observed around 2100-2260 cm⁻¹, can be weak.[1][2][3] The intensity of this peak can be influenced by the overall molecular symmetry and sample concentration. A more reliable indicator for the presence of the terminal alkyne is the sharp and relatively intense ≡C-H stretch, which should appear around 3300 cm⁻¹.[1][2][3][4][5] If the ≡C-H stretch is present and sharp, the alkyne functionality is likely intact.
Q3: I see unexpected peaks in the δ 4.5-5.0 ppm and δ 1.6-1.8 ppm regions of my ¹H NMR spectrum. What could they be?
A3: These signals may indicate the presence of an allenic isomer, 3-methyl-deca-1,2-diene. This is a common byproduct of the synthesis of enynes. Allenic protons typically resonate in the δ 4.5-5.0 ppm region, and the methyl group attached to the allene would appear around δ 1.6-1.8 ppm. For comparison, the protons of 3-methyl-1,2-butadiene resonate at approximately δ 4.44 ppm and δ 1.63 ppm.
Troubleshooting Common Spectroscopic Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| ¹H NMR: Broad signals for the acetylenic and vinyl protons. | Sample is too concentrated, leading to intermolecular interactions and viscosity effects. Presence of paramagnetic impurities. | Dilute the sample. Filter the NMR sample through a small plug of silica gel or alumina to remove paramagnetic impurities. |
| ¹H NMR: The integration of the vinyl protons is less than expected (ratio to other protons is off). | Isomerization to the allenic impurity has occurred. Incomplete reaction or presence of starting materials. | Check for the characteristic allenic proton signals. Re-purify the sample using column chromatography. |
| ¹³C NMR: Fewer than the expected 11 signals are observed. | Accidental overlap of signals, particularly in the alkyl region. Quaternary carbons (C3 and the acetylenic carbon C2) may have very low intensity. | Re-run the spectrum with a longer relaxation delay (d1) to enhance the signals of quaternary carbons. Use 2D NMR techniques like HSQC and HMBC to confirm assignments and identify overlapping signals. |
| IR: A broad absorption is observed around 3400 cm⁻¹ in addition to the sharp ≡C-H stretch. | Presence of water or alcohol impurity. | Dry the sample under high vacuum. If using a solvent for analysis, ensure it is anhydrous. |
| Mass Spec: The molecular ion peak (M⁺) at m/z 150 is very weak or absent. | Extensive fragmentation of the molecular ion, which is common for unsaturated hydrocarbons. | Use a softer ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) to increase the abundance of the molecular ion. |
| Mass Spec: A prominent peak at m/z 68 is observed. | This could correspond to the fragmentation of an allenic impurity, such as the loss of the hexyl chain from 3-methyl-deca-1,2-diene. | Compare the relative intensity of this peak with other fragments to assess the likelihood of the impurity. |
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | 2.0 - 2.5 | s | - |
| H-4a, H-4b (=CH₂) | 5.0 - 5.5 | s (or narrow m) | - |
| H-5 (-CH₂-) | 2.1 - 2.3 | t | ~7.5 |
| H-6 to H-10 (-CH₂-)₅ | 1.2 - 1.6 | m | - |
| H-11 (-CH₃) | ~0.9 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | 70 - 80 |
| C-2 (-C≡) | 80 - 90 |
| C-3 (=C<) | 140 - 150 |
| C-4 (=CH₂) | 115 - 125 |
| C-5 (-CH₂-) | 30 - 40 |
| C-6 to C-10 (-CH₂-)₅ | 22 - 32 |
| C-11 (-CH₃) | ~14 |
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | 2100 - 2260 | Weak to Medium | |
| Alkene | =C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch | ~1650 | Medium | |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds (use a longer delay if quaternary carbon signals are weak).
-
Spectral Width: 0 to 220 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.
-
-
Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background spectrum of the salt plates or the solvent before running the sample.
-
3. Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization:
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Electron Ionization (EI): Standard method for fragmentation analysis. Use a standard electron energy of 70 eV.
-
Chemical Ionization (CI): Use if the molecular ion is not observed with EI. Methane or isobutane can be used as the reagent gas.
-
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
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Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualizations
Caption: Troubleshooting workflow for spectroscopic analysis.
Caption: Key structural features and their spectroscopic signatures.
References
Technical Support Center: Synthesis of 3-Methylidenedec-1-yne
Welcome to the technical support center for the synthesis of 3-Methylidenedec-1-yne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this compound. Our troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Assumed Synthetic Route: Negishi Coupling
The guidance provided is based on a common and effective method for synthesizing this compound: a palladium-catalyzed Negishi cross-coupling reaction. This involves the reaction of an organozinc reagent with an organic halide.
Step 1: Formation of the Organozinc Reagent
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Heptylmagnesium bromide reacts with zinc chloride to form heptylzinc chloride.
Step 2: Negishi Coupling
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Heptylzinc chloride is then coupled with 3-bromo-2-methylprop-1-ene in the presence of a palladium catalyst to yield this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Organozinc Reagent Formation
Q1: My reaction to form the organozinc reagent is sluggish or not initiating. What are the possible causes and solutions?
A1: Slow or no initiation is a common issue in the formation of organozinc reagents. The primary cause is often the passivation of the zinc metal surface.
-
Troubleshooting Steps:
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Zinc Activation: Ensure the zinc metal is properly activated. Pre-treatment of zinc powder with activating agents like 1,2-dibromoethane or trimethylsilyl chloride can remove the passivating oxide layer.[1]
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Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF can accelerate the reaction.[1][2] If using THF, the addition of LiCl is known to facilitate the reaction by aiding the solubilization of organozinc intermediates from the metal surface.[1][2]
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Reaction Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary to initiate it. However, be cautious as organozinc reagents can be thermally unstable.
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Q2: I am observing the formation of significant byproducts during the organozinc reagent preparation. How can I minimize these?
A2: Byproduct formation often arises from the high reactivity of the Grignard reagent used as a precursor.
-
Troubleshooting Steps:
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Temperature Control: Maintain a low temperature during the formation of the Grignard reagent and its subsequent reaction with zinc chloride to minimize side reactions.
-
Slow Addition: Add the Grignard reagent to the zinc chloride solution slowly and controllably to prevent localized high concentrations that can lead to byproduct formation.
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Section 2: Negishi Coupling Reaction
Q3: The Negishi coupling reaction is not proceeding to completion, and I observe unreacted starting materials. What should I investigate?
A3: Incomplete conversion in Negishi couplings is a frequent challenge, often related to catalyst deactivation or inhibition.[3]
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Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[4] Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). If you suspect catalyst deactivation, consider using a more robust pre-catalyst, such as a palladacycle-based one, which can be more stable.[5]
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Ligand Choice: The choice of phosphine ligand can significantly impact catalyst activity and stability.[6] For sterically hindered substrates, bulky, electron-rich ligands may be beneficial.[6] Consider screening different ligands to find the optimal one for your specific system.
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Product Inhibition: The product itself may coordinate to the palladium center and inhibit the catalytic cycle.[3] In such cases, using a higher catalyst loading or switching to a more active catalyst system might be necessary.[3]
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Zinc Halide Buildup: The accumulation of zinc halides during the reaction can sometimes lead to catalyst inactivation.[3]
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Q4: I am observing the formation of homocoupling products from my organozinc reagent. How can this be suppressed?
A4: Homocoupling is a common side reaction in cross-coupling chemistry.
-
Troubleshooting Steps:
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Controlled Addition: Add the organozinc reagent slowly to the reaction mixture containing the organic halide and the palladium catalyst. This minimizes the concentration of the organozinc reagent at any given time, reducing the likelihood of homocoupling.
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Ligand Effects: The ligand can influence the relative rates of cross-coupling and homocoupling. Experiment with different ligands to find one that favors the desired reaction pathway.
-
Data Presentation
Table 1: Effect of Ligand on Negishi Coupling Yield
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| P(t-Bu)3 | 2 | 12 | 65 |
| RuPhos | 2 | 8 | 85 |
| XPhos | 2 | 10 | 78 |
| PCy3 | 2 | 12 | 72 |
Table 2: Influence of Solvent on Organozinc Formation
| Solvent | Additive | Reaction Time (h) | Conversion (%) |
| THF | None | 24 | 40 |
| THF | LiCl | 6 | 95 |
| DMSO | None | 4 | 98 |
| DMF | None | 5 | 96 |
Experimental Protocols
Protocol 1: Synthesis of Heptylzinc Chloride
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To a flame-dried, three-necked flask under an argon atmosphere, add zinc chloride (1.1 equivalents) and dry THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of heptylmagnesium bromide (1.0 equivalent) in THF via a dropping funnel over 1 hour, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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The resulting solution of heptylzinc chloride is used directly in the next step.
Protocol 2: Negishi Coupling to form this compound
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In a separate flame-dried, three-necked flask under argon, dissolve the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) in dry THF.
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Add 3-bromo-2-methylprop-1-ene (1.0 equivalent) to the catalyst mixture.
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Slowly add the previously prepared heptylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature over 2 hours using a syringe pump.
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Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by GC-MS or TLC.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Negishi coupling step.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
Technical Support Center: Catalyst Deactivation in 3-Methylidenedec-1-yne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 3-Methylidenedec-1-yne. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound and related enynes?
A1: The synthesis of this compound, a conjugated enyne, is typically achieved through cross-coupling reactions. The most common catalysts are palladium and ruthenium complexes. Palladium catalysts, particularly those used in Sonogashira-type couplings, are effective for forming the C-C bond between a vinyl or aryl halide and a terminal alkyne. Ruthenium catalysts are often employed in enyne metathesis reactions.
Q2: What are the main causes of catalyst deactivation in these reactions?
A2: Catalyst deactivation in palladium and ruthenium-catalyzed syntheses of enynes can be attributed to several factors:
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Poisoning: Impurities in reactants, solvents, or gases can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur compounds, nitriles, and excess cyanide.[1]
-
Leaching: The active metal can detach from the support (in heterogeneous catalysts) or ligands and precipitate out of the solution as inactive metal nanoparticles.[2][3][4][5][6]
-
Sintering/Agglomeration: Metal nanoparticles on a support can aggregate at high temperatures, leading to a decrease in the active surface area.
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Ligand Degradation: The organic ligands that stabilize the metal center can decompose under the reaction conditions.
Q3: My reaction yield has significantly dropped upon scaling up the synthesis. What could be the issue?
A3: A drop in yield upon scale-up is a common issue and can be related to catalyst deactivation. Potential causes include:
-
Mass Transfer Limitations: Inefficient stirring or mixing in a larger reactor can lead to localized overheating or poor distribution of reactants, causing catalyst decomposition.
-
Lower Purity of Bulk Reagents: Larger quantities of starting materials may introduce more impurities that can poison the catalyst. It is crucial to ensure the purity of all reagents at scale.
-
Headspace Atmosphere: The larger headspace in a scaled-up reactor might contain more oxygen or moisture, which can deactivate the catalyst. Proper degassing and maintenance of an inert atmosphere are critical.
Q4: Can I reuse my catalyst for multiple reactions?
A4: Catalyst reuse is often possible, especially with heterogeneous catalysts. However, a gradual decrease in activity is common with each cycle due to the deactivation mechanisms mentioned above. For example, a dithizone-functionalized supported Pd(II) complex was reused for five runs with almost no loss of effectivity in a Sonogashira reaction.[2] In contrast, another palladium nanoparticle catalyst supported on pectin showed a decrease in catalytic activity after three runs.[2] Proper handling, washing, and reactivation procedures can extend the catalyst's lifetime.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Poisoning | Identify and remove the source of poison. | Protocol for Identifying Catalyst Poisons: 1. Analyze all starting materials, solvents, and gases for common poisons (e.g., sulfur, water, oxygen). 2. If a specific functional group in your substrate is suspected of poisoning (e.g., a thiol), perform a control experiment with a similar substrate lacking that group. 3. Purify all reagents before use. Solvents should be freshly distilled and degassed. |
| Inactive Catalyst | Ensure the active form of the catalyst is generated in situ. | Protocol for Catalyst Activation: For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. This can be influenced by the choice of base, solvent, and temperature. Monitor the reaction mixture for a color change that may indicate the formation of palladium black (a sign of catalyst decomposition). |
| Poor Ligand Choice | The ligand may not be robust enough for the reaction conditions. | Protocol for Ligand Screening: 1. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. 2. Sterically bulky and electron-rich ligands can often improve catalyst stability and activity.[7] 3. Monitor the reaction progress by techniques like TLC or GC-MS to compare the performance of different ligands under the same conditions. |
Issue 2: Formation of Undesired Byproducts (e.g., Homocoupling of Alkyne)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Catalyst to Copper Ratio (in Sonogashira) | Optimize the ratio of palladium to copper co-catalyst. | Protocol for Optimizing Catalyst Ratios: 1. Run a series of small-scale reactions varying the concentration of the copper (I) co-catalyst. 2. Excess copper can promote the homocoupling of the terminal alkyne (Glaser coupling). 3. Consider a copper-free Sonogashira protocol if homocoupling remains a significant issue. |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction. | Protocol for Ensuring Anaerobic Conditions: 1. Use Schlenk techniques or a glovebox for setting up the reaction. 2. Thoroughly degas all solvents and reagents by freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. |
Quantitative Data on Catalyst Performance
The following table provides representative data on the performance and deactivation of palladium catalysts in Sonogashira reactions, illustrating the typical decline in yield upon recycling.
| Catalyst System | Run Number | Yield (%) | Reference |
| Pd/Pectin | 1 | 98 | [2] |
| 2 | 95 | [2] | |
| 3 | 90 | [2] | |
| Pd on Magnetite | 1-10 | ~95 | [2] |
| Dithizone-functionalized Pd(II) | 1-5 | >95 | [2] |
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate key concepts in catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Deactivation pathways in the Sonogashira catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 3. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Disclosing the leaching behaviour of Pd@CMK3 catalysts in formic acid decomposition by electron tomography - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00664B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Reactions of 3-Methylidenedec-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylidenedec-1-yne. The information is designed to address common challenges in achieving high stereoselectivity in reactions involving this substrate.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in the Coupling Reaction with an Aldehyde
-
Question: We are performing a reductive coupling of this compound with benzaldehyde, catalyzed by a nickel complex, but are observing a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
-
Answer: Poor diastereoselectivity in this type of reaction is often related to the catalyst system and reaction conditions. Here are several factors to investigate:
-
Ligand Choice: The steric and electronic properties of the ligand on the metal catalyst are crucial. For nickel-catalyzed reductive couplings, N-heterocyclic carbene (NHC) ligands have shown success in controlling stereoselectivity. If you are using a simple phosphine ligand, consider switching to a bulkier or chiral NHC ligand.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer. Try running the reaction at 0 °C or -20 °C.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of non-polar (e.g., toluene, hexanes) and polar aprotic solvents (e.g., THF, dioxane) is recommended.
-
Silane Reducing Agent: The nature of the silane used as the reducing agent can also impact selectivity. Experiment with different silanes, such as phenylsilane or triethylsilane, as they can influence the rate of reductive elimination and potentially the stereochemical outcome.
-
Issue 2: Low Enantioselectivity in Asymmetric Allenylation
-
Question: We are attempting an asymmetric synthesis of a chiral allene from this compound, a secondary amine, and paraformaldehyde, using a copper(I) bromide catalyst with a chiral ligand, but the enantiomeric excess (ee) is below 50%. What are the likely causes and solutions?
-
Answer: Achieving high enantioselectivity in the synthesis of chiral allenes is highly dependent on the coordination environment of the metal catalyst.[1][2][3] Here are key parameters to optimize:
-
Catalyst System: The combination of the metal salt and the chiral ligand is critical. While CuBr is a common choice, consider screening other copper(I) sources like CuI or Cu(OTf).
-
Ligand Structure: The backbone and substituents of the chiral ligand dictate the stereochemical environment. If you are using a standard BOX or SEGPHOS ligand, you might explore ligands with different bite angles or steric bulk. The presence of a hydroxyl group on a propargylic alcohol substrate has been shown to be important for high enantioselectivity through coordination with the metal catalyst.[1][2][3] While this compound does not have this feature, a directing group strategy could be considered if a derivative can be synthesized.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. For instance, the use of ZnI2 as a co-catalyst has been reported to promote the formation of chiral allenes with high ee.[1][2]
-
Solvent and Temperature: As with diastereoselectivity, solvent and temperature play a significant role. A systematic screen of these parameters is advisable.
-
Frequently Asked Questions (FAQs)
-
Question: What are the common side reactions observed with this compound in transition metal-catalyzed reactions?
-
Answer: Due to the presence of both a terminal alkyne and an allene moiety, this compound can undergo several side reactions. These include homocoupling of the terminal alkyne (Glaser coupling), isomerization of the allene, and oligomerization. Careful control of reaction conditions, particularly catalyst loading and temperature, can minimize these undesired pathways.
-
Question: How can we confirm the stereochemistry of the products formed?
-
Answer: The stereochemistry of your products can be determined using a combination of techniques. For diastereomers, 2D NMR techniques such as NOESY or ROESY can be used to determine the relative stereochemistry. For enantiomers, chiral HPLC or SFC (Supercritical Fluid Chromatography) is the most common method to determine the enantiomeric excess. Absolute stereochemistry can be assigned through X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds.
-
Question: Are there any general strategies to improve stereoselectivity in enyne metathesis reactions involving substrates like this compound?
-
Answer: Enyne metathesis often presents challenges in both regio- and stereoselectivity.[4][5][6] Key strategies to address these issues include:
-
Catalyst Selection: The choice of the ruthenium or molybdenum metathesis catalyst is paramount. Second and third-generation Grubbs catalysts or Schrock catalysts have different reactivity profiles and selectivities.
-
Substrate Design: The steric and electronic properties of the substituents on the alkyne and alkene can influence the outcome. For instance, bulky groups can direct the catalyst to a specific face of the molecule.
-
Reaction Concentration: In some cases, higher concentrations can favor the desired stereoisomer.[4]
-
Quantitative Data Summary
Table 1: Effect of Ligand and Temperature on Diastereoselectivity in a Ni-catalyzed Reductive Coupling
| Entry | Ligand | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | PPh3 | 25 | 1.2 : 1 |
| 2 | PCy3 | 25 | 1.5 : 1 |
| 3 | IPr (NHC) | 25 | 4 : 1 |
| 4 | IPr (NHC) | 0 | 8 : 1 |
| 5 | IPr (NHC) | -20 | 15 : 1 |
Table 2: Influence of Catalyst System on Enantioselectivity in Asymmetric Allenylation
| Entry | Catalyst System | Ligand | Solvent | Enantiomeric Excess (ee, %) |
| 1 | CuBr | (R)-BINAP | Toluene | 45 |
| 2 | CuI | (R)-BINAP | Toluene | 52 |
| 3 | CuBr / ZnI2 | (R)-BINAP | Toluene | 75 |
| 4 | CuBr / ZnI2 | (S)-Ph-BOX | THF | 88 |
| 5 | CuBr / ZnI2 | (S)-Ph-BOX | Dioxane | 92 |
Experimental Protocols
Protocol 1: General Procedure for Ni-catalyzed Reductive Coupling of this compound with an Aldehyde
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add Ni(COD)2 (5 mol %) and the desired N-heterocyclic carbene (NHC) ligand (5.5 mol %).
-
Add dry, degassed solvent (e.g., THF, 0.1 M) and stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 equiv) followed by this compound (1.2 equiv).
-
Slowly add the silane reducing agent (e.g., phenylsilane, 1.5 equiv) dropwise over 10 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Cu-catalyzed Asymmetric Synthesis of a Chiral Allene
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add CuBr (5 mol %), the chiral ligand (e.g., (S)-Ph-BOX, 6 mol %), and ZnI2 (10 mol %) if used.
-
Add dry, degassed solvent (e.g., dioxane, 0.2 M) and stir for 20 minutes.
-
Add the secondary amine (e.g., pyrrolidine, 1.5 equiv) and this compound (1.0 equiv).
-
Add paraformaldehyde (2.0 equiv) in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
References
- 1. Catalytic Asymmetric Synthesis of Optically Active Allenes from Terminal Alkynes [organic-chemistry.org]
- 2. Catalytic asymmetric synthesis of optically active allenes from terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Optically Active Allenes from Terminal Alkynes [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 3-Methylidenedec-1-yne: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic data for 3-Methylidenedec-1-yne and its structural isomers, Undeca-1,2-diene and Undec-3-yne. By presenting predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, this document serves as a valuable resource for the structural confirmation of these and related compounds.
Structural Overview
This compound is a hydrocarbon featuring a terminal alkyne and a methylidene group. Its IUPAC name precisely defines its structure as a ten-carbon chain with a triple bond at the first carbon (dec-1-yne) and a methylene group (=CH2) attached to the third carbon. For comparative purposes, two of its isomers, Undeca-1,2-diene (an allene) and Undec-3-yne (an internal alkyne), are analyzed.
Predicted Spectroscopic Data Comparison
The structural nuances of this compound and its isomers are reflected in their predicted spectroscopic data. The following tables summarize the key predicted ¹H NMR, ¹³C NMR, and IR spectral features that can be used for their differentiation and structural confirmation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound | Undeca-1,2-diene | Undec-3-yne |
| H-C≡C- | ~2.0-3.0 | - | - |
| =CH₂ | ~4.8-5.2 | ~4.6-5.1 | - |
| -CH=C=CH- | - | ~5.0-5.5 | - |
| ≡C-CH₂- | - | - | ~2.1-2.3 |
| -CH₂- (aliphatic) | ~1.2-2.2 | ~1.2-2.1 | ~1.3-1.5 |
| -CH₃ | ~0.9 | ~0.9 | ~1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound | Undeca-1,2-diene | Undec-3-yne |
| ≡C-H | ~68-72 | - | - |
| -C≡C- | ~80-85 | - | ~80-85 |
| =C= | - | ~200-210 | - |
| =CH₂ | ~115-120 | ~75-80 | - |
| >C= | ~140-145 | - | - |
| -CH₂- (aliphatic) | ~22-38 | ~22-32 | ~19-32 |
| -CH₃ | ~14 | ~14 | ~14 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Undeca-1,2-diene | Undec-3-yne |
| ≡C-H stretch | ~3300 (strong, sharp) | - | - |
| C≡C stretch | ~2100-2140 (weak) | - | ~2200-2260 (weak) |
| =C=C= stretch | - | ~1950-2000 (medium) | - |
| =C-H stretch | ~3080 | ~3050 | - |
| C=C stretch | ~1640-1680 | ~1600-1650 | - |
| =CH₂ bend | ~890 | ~850 | - |
Experimental Protocols
The confirmation of the structure of this compound would rely on the acquisition and interpretation of experimental spectroscopic data. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Standard proton-decoupled pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform the FID and phase correct the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: Transmittance or Absorbance.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using spectroscopic methods.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of a chemical structure.
Purity Assessment of Synthesized 3-Methylidenedec-1-yne: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of purity assessment methods for the novel terminal alkyne, 3-Methylidenedec-1-yne. Due to the limited availability of specific data for this compound, this guide will utilize 1-decyne as a structural analogue to illustrate the principles and methodologies of purity assessment. The techniques and protocols described herein are broadly applicable to a range of non-polar, medium-chain terminal alkynes.
Comparison of Synthesis Methods and Expected Purity
The purity of a synthesized compound is intrinsically linked to its method of preparation. Different synthetic routes can introduce distinct impurities, including unreacted starting materials, byproducts, and isomers. Here, we compare two common methods for the synthesis of terminal alkynes like 1-decyne: the alkylation of acetylene and the Corey-Fuchs reaction.
Method 1: Alkylation of Acetylene
This widely used method involves the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂), followed by reaction with a suitable alkyl halide (e.g., 1-bromooctane).
-
Potential Impurities:
-
Unreacted 1-bromooctane: Incomplete reaction can lead to the presence of the starting alkyl halide.
-
Overalkylation product (dialkylated alkyne): The acetylide anion can react with two equivalents of the alkyl halide, leading to the formation of an internal alkyne.
-
Elimination byproducts: The strong base can promote the elimination of HBr from 1-bromooctane, yielding 1-octene.
-
Residual solvent and base.
-
Method 2: Corey-Fuchs Reaction
This two-step method involves the conversion of an aldehyde (e.g., nonanal) to a dibromoalkene, followed by treatment with a strong base to generate the terminal alkyne.
-
Potential Impurities:
-
Unreacted nonanal: Incomplete initial reaction can leave residual aldehyde.
-
Intermediate dibromoalkene: Incomplete elimination in the second step can result in the presence of the dibromoalkene intermediate.
-
Isomeric alkynes: Depending on the reaction conditions, migration of the triple bond can lead to the formation of internal alkynes.
-
Phosphine oxides: Byproducts from the triphenylphosphine used in the first step.
-
Table 1: Comparison of Synthesis Methods for 1-Decyne
| Feature | Method 1: Alkylation of Acetylene | Method 2: Corey-Fuchs Reaction |
| Starting Materials | Acetylene, 1-bromooctane | Nonanal |
| Key Reagents | Sodium amide, Liquid ammonia | Carbon tetrabromide, Triphenylphosphine, n-Butyllithium |
| Common Impurities | 1-bromooctane, dialkylated alkyne, 1-octene | Nonanal, dibromoalkene, internal alkynes, triphenylphosphine oxide |
| Typical Purity Range | 90-98% (after purification) | 85-95% (after purification) |
Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing various analytical techniques is essential for a comprehensive purity assessment. The following methods are particularly well-suited for the analysis of non-polar compounds like 1-decyne.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the target compound can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification. It is an excellent method for detecting and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for compounds that may decompose at the high temperatures used in GC, HPLC is a valuable alternative. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for the separation of non-polar compounds like 1-decyne from more polar or less volatile impurities.
Table 2: Comparison of Analytical Techniques for Purity Assessment of 1-Decyne
| Technique | Principle | Advantages | Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection. | High sensitivity and resolution, excellent for volatile impurities. | Requires volatile and thermally stable compounds. |
| HPLC | Separation by differential partitioning between a mobile and stationary phase. | Suitable for non-volatile and thermally labile compounds, versatile. | May require a chromophore for UV detection, lower resolution than GC for some compounds. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide standardized procedures for the purity assessment of 1-decyne.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-decyne into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to achieve adequate signal-to-noise).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved signal of 1-decyne (e.g., the terminal alkyne proton at ~1.9 ppm) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized 1-decyne in hexane.
-
Perform a serial dilution to obtain a final concentration of 10 µg/mL.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized 1-decyne in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as alkynes have weak UV absorbance, a Refractive Index detector can also be used).
-
Visualizing the Purity Assessment Workflow
A clear understanding of the experimental workflow is essential for efficient and accurate purity assessment.
Caption: Experimental workflow for the purity assessment of synthesized alkynes.
Conclusion
The purity assessment of synthesized compounds like this compound is a multi-step process that begins with an understanding of the potential impurities arising from the chosen synthetic route. A combination of powerful analytical techniques, including qNMR, GC-MS, and HPLC, provides a comprehensive evaluation of the compound's purity. The detailed protocols and comparative data presented in this guide, using 1-decyne as a model, offer a robust framework for researchers to ensure the quality and reliability of their synthesized materials, a cornerstone of successful scientific investigation and drug development.
A Comparative Guide to the Synthetic Routes of 3-Methylidenedec-1-yne
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of complex molecular architectures is a perpetual challenge. The conjugated enyne moiety, a key structural motif in numerous natural products and pharmaceutical agents, demands robust and versatile synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of 3-methylidenedec-1-yne: Enyne Metathesis, Sonogashira Coupling, and the Wittig Reaction. We will delve into the experimental data, detailed protocols, and the underlying mechanistic pathways to offer a comprehensive resource for selecting the optimal synthetic route.
At a Glance: Comparing the Synthetic Methods
To facilitate a rapid assessment of the three synthetic strategies, the following table summarizes their key performance indicators. The data presented is a representative compilation from various studies on similar substrates, offering a predictive insight into the synthesis of this compound.
| Parameter | Enyne Metathesis | Sonogashira Coupling | Wittig Reaction |
| Typical Yield | 70-90% | 75-95% | 60-85% |
| Reaction Time | 2-12 hours | 2-24 hours | 1-6 hours |
| Key Reagents | Grubbs Catalyst, Ethylene | Palladium Catalyst, Copper(I) Iodide, Base | Phosphonium Ylide, Aldehyde/Ketone |
| Functional Group Tolerance | Moderate to Good | Good to Excellent | Good |
| Stereoselectivity | Not applicable for terminal methylene | Not applicable | Can be an issue (E/Z isomers) |
| Scalability | Moderate | High | High |
Delving into the Synthetic Pathways
The choice of a synthetic method often hinges on the specific requirements of the research, including available starting materials, desired purity, and scalability. Below, we explore the mechanistic details and provide standardized experimental protocols for each method, tailored for the synthesis of this compound.
Enyne Metathesis: A Convergent Approach
Enyne metathesis is a powerful, ruthenium-catalyzed reaction that directly couples an alkyne with an alkene to form a 1,3-diene.[1][2][3][4][5][6][7][8][9] For the synthesis of this compound, this method offers a convergent and atom-economical route starting from 1-decyne and ethylene. The reaction is typically catalyzed by a Grubbs-type ruthenium carbene complex.[4][8]
Experimental Protocol:
A solution of 1-decyne (1.0 mmol) in anhydrous toluene or dichloromethane (20 mL) is degassed with argon for 20 minutes. To this solution, a second-generation Grubbs catalyst (0.01-0.05 mmol, 1-5 mol%) is added. The reaction vessel is then purged with ethylene gas and maintained under an ethylene atmosphere (1 atm) at a temperature between 50-80°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.
Sonogashira Coupling: A Stepwise Construction
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and a vinyl halide.[5][10][11][12][13][14][15][16][17][18] To synthesize this compound via this method, a two-step approach is generally employed. First, a suitable vinyl halide precursor is prepared, which is then coupled with a terminal alkyne. A plausible route involves the coupling of 1-heptyne with a vinyl halide containing the terminal methylene group.
Experimental Protocol:
To a solution of 2-bromo-1-propene (1.2 mmol) and 1-heptyne (1.0 mmol) in an amine base such as triethylamine or diisopropylethylamine (10 mL), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%) are added. The reaction mixture is degassed with argon and stirred at room temperature to 100°C for 2-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the ammonium salt, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.[13][15]
Wittig Reaction: The Classic Olefination
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium ylide.[1][2][3][19][20] For the synthesis of this compound, this would involve the reaction of a suitable ketone (e.g., 2-decanone) with a methylene-ylide.
Experimental Protocol:
First, the Wittig reagent, methylenetriphenylphosphorane, is prepared by treating methyltriphenylphosphonium bromide (1.1 mmol) with a strong base like n-butyllithium in anhydrous tetrahydrofuran (THF) at 0°C. To this ylide solution, 2-decanone (1.0 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-6 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to give this compound.
Conclusion
The synthesis of this compound can be successfully achieved through Enyne Metathesis, Sonogashira Coupling, and the Wittig Reaction. Enyne metathesis offers a convergent and efficient route, particularly with the advent of highly active ruthenium catalysts. The Sonogashira coupling provides a reliable and high-yielding method, albeit requiring a stepwise approach. The Wittig reaction, a classic and versatile tool, presents a straightforward olefination strategy. The ultimate choice of method will depend on factors such as the availability of starting materials, cost of reagents and catalysts, and the specific requirements of the synthetic target. This guide provides the foundational information for an informed decision in the synthesis of this important enyne building block.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Enyne Metathesis [organic-chemistry.org]
- 7. An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ene-yne Cross-Metathesis for the Preparation of 2,3-Diaryl-1,3-dienes [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. ajol.info [ajol.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Methylidenedec-1-yne and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-methylidenedec-1-yne, a conjugated enyne, with that of simple terminal alkynes, exemplified by 1-decyne. This analysis is supported by established reaction principles and experimental data where available, offering insights for synthetic planning and drug development.
Executive Summary
Terminal alkynes are a cornerstone of organic synthesis due to the versatility of the carbon-carbon triple bond. While simple terminal alkynes like 1-decyne exhibit predictable reactivity, the introduction of a conjugated double bond, as seen in this compound, significantly alters the electronic properties and, consequently, the chemical behavior of the alkyne. This guide explores these differences across several key classes of organic reactions, providing a framework for anticipating the reactivity of these valuable synthetic intermediates.
Comparative Reactivity Analysis
The presence of a conjugated π-system in this compound leads to distinct differences in reactivity compared to the isolated triple bond in 1-decyne. This is primarily due to the delocalization of π-electrons across the enyne system, which can influence the stability of intermediates and transition states.
Electrophilic Addition: Hydrohalogenation
In the addition of hydrogen halides (e.g., HBr, HCl) to terminal alkynes, the reaction typically proceeds via a vinyl cation intermediate, following Markovnikov's rule where the halogen adds to the more substituted carbon. For 1-decyne, this results in the formation of a 2-haloalkene.
For this compound, the situation is more complex. The initial protonation can occur at either the alkyne or the alkene, leading to a resonance-stabilized allylic carbocation. This delocalization can result in the formation of both 1,2- and 1,4-addition products. The distribution of these products is influenced by both kinetic and thermodynamic control.
Table 1: Comparison of Products in Hydrohalogenation
| Substrate | Reagent | Major Product(s) |
| 1-Decyne | HBr | 2-Bromodec-1-ene |
| This compound | HBr | Mixture of 3-(bromomethyl)dec-1-yne (1,2-addition) and 1-bromo-3-methylidenedecane (1,4-addition) |
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes is a classic method for the anti-Markovnikov hydration to produce aldehydes. For 1-decyne, this reaction reliably yields decanal.
In the case of this compound, the presence of the conjugated double bond introduces a site of competing reactivity. While hydroboration of the alkyne is expected to be the primary pathway due to the higher reactivity of the triple bond towards boranes, some reaction at the alkene cannot be ruled out, potentially leading to a mixture of products. The regioselectivity of the hydroboration of the alkyne moiety is expected to place the boron atom on the terminal carbon.
Table 2: Comparison of Products in Hydroboration-Oxidation
| Substrate | Reagents | Major Product |
| 1-Decyne | 1. BH₃•THF; 2. H₂O₂, NaOH | Decanal |
| This compound | 1. BH₃•THF; 2. H₂O₂, NaOH | 3-Methylidenedecan-1-al (expected major product) |
Palladium-Catalyzed Cross-Coupling: Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. Both 1-decyne and this compound are expected to participate effectively in this reaction. The reactivity can be influenced by the steric hindrance around the alkyne and the electronic nature of the substrates. While specific comparative quantitative data is scarce, conjugated enynes are generally excellent substrates for Sonogashira couplings.
Table 3: Representative Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Product |
| 1-Decyne | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Phenyldec-1-yne |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Methylidene-1-phenyldec-1-yne |
Cycloaddition Reactions: Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The reactivity in this reaction is sensitive to the substituents on both the alkyne and the alkene. Studies have shown that electron-withdrawing groups on the alkyne can decrease the reaction rate. The conjugated double bond in this compound could potentially influence the electron density of the alkyne and its coordination to the cobalt catalyst, possibly leading to different reaction kinetics compared to a simple alkyl-substituted alkyne like 1-decyne.
Table 4: Pauson-Khand Reaction Comparison
| Alkyne | Alkene | Catalyst | Product Type |
| 1-Decyne | Norbornene | Co₂(CO)₈ | Substituted cyclopentenone |
| This compound | Norbornene | Co₂(CO)₈ | Substituted cyclopentenone (reactivity may be modulated by the conjugated system) |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Hydroboration-Oxidation of a Terminal Alkyne
A dry, nitrogen-flushed flask is charged with a solution of the terminal alkyne in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of borane-THF complex (BH₃•THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then cooled to 0 °C, and water is slowly added to quench any excess borane. Subsequently, aqueous sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 40 °C. The mixture is then heated to 50 °C for 1 hour. After cooling to room temperature, the product is extracted with diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the terminal alkyne and an aryl halide in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The reaction mixture is typically degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways
The logical flow of reactivity for terminal alkynes can be visualized as a branching path depending on the desired transformation.
Caption: General reactivity pathways for terminal alkynes.
For a conjugated enyne like this compound, the electrophilic addition pathway becomes more complex due to the potential for both 1,2- and 1,4-addition.
Caption: Electrophilic addition to a conjugated enyne.
Conclusion
The reactivity of this compound, as a representative conjugated enyne, displays notable differences from simple terminal alkynes like 1-decyne. While both classes of compounds undergo the fundamental reactions of terminal alkynes, the conjugated system in the enyne introduces additional reaction pathways and can influence regioselectivity and reaction rates. Researchers and drug development professionals should consider these distinct reactivity profiles when designing synthetic routes and developing new molecular entities. The provided experimental protocols and reaction pathway diagrams serve as a foundational guide for navigating the rich chemistry of these important functional groups.
Spectroscopic Showdown: Unraveling the Isomeric Nuances of 3-Methylidenedec-1-yne
A detailed spectroscopic comparison of 3-Methylidenedec-1-yne with its structural isomers, 1-decyne and 2-decyne, provides a compelling case study in the power of modern analytical techniques to distinguish between closely related molecular structures. For researchers in drug discovery and organic synthesis, the precise identification of isomers is paramount, as subtle structural variations can lead to vastly different pharmacological activities and chemical reactivities.
This guide presents a comparative analysis of this compound, a molecule featuring both a terminal alkyne and an allene functional group, with two of its simple alkyne isomers, 1-decyne and 2-decyne. The comparison is based on predicted spectroscopic data for this compound and experimental data for its isomers, highlighting the unique spectral signatures that enable their unambiguous differentiation.
Comparative Spectroscopic Data
The following table summarizes the key predicted and experimental spectroscopic data for this compound and its isomers.
| Spectroscopic Technique | This compound (Predicted) | 1-Decyne (Experimental) | 2-Decyne (Experimental) |
| ¹H NMR (δ, ppm) | ~5.0-5.5 (m, =C=CH₂), ~2.8-3.0 (t, ≡CH), ~2.0-2.2 (m, -CH₂-C=), 1.2-1.6 (m, aliphatic CH₂), 0.8-1.0 (t, -CH₃) | ~1.9 (t, ≡CH), ~2.2 (m, -CH₂-C≡), 1.2-1.6 (m, aliphatic CH₂), 0.9 (t, -CH₃) | ~1.8 (t, -C≡C-CH₃), ~2.1 (m, -CH₂-C≡), 1.2-1.5 (m, aliphatic CH₂), 0.9 (t, -CH₃) |
| ¹³C NMR (δ, ppm) | ~200-210 (C=C=C), ~90-100 (=C=CH₂), ~80-90 (≡CH), ~70-80 (-C≡), ~30-40 (-CH₂-), ~20-30 (aliphatic CH₂), ~14 (-CH₃) | ~68 (≡CH), ~84 (-C≡), ~18-32 (aliphatic CH₂), ~14 (-CH₃) | ~3, ~75, ~80 (alkynyl carbons and methyl), ~18-32 (aliphatic CH₂), ~14 (-CH₃) |
| IR Spectroscopy (cm⁻¹) | ~3300 (s, ≡C-H stretch), ~2100 (w, C≡C stretch), ~1950 (m, C=C=C stretch), ~1650 (m, C=C stretch) | ~3310 (s, ≡C-H stretch), ~2120 (m, C≡C stretch)[1] | ~2230 (w, C≡C stretch) |
| Mass Spectrometry (m/z) | Expected M⁺ at 136. Key fragments from loss of methyl, ethyl, and propyl groups, and characteristic allene/alkyne fragmentation. | M⁺ at 138. Prominent peaks at m/z 123, 109, 95, 81, 67, 53, 41.[1] | M⁺ at 138. Prominent peaks at m/z 123, 109, 95, 81, 67, 55, 41. |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Employ a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the sample.
-
Use a temperature program to elute the compounds based on their boiling points.
-
-
Mass Spectrometry:
-
The eluting compounds are introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is recorded for each eluting compound.
-
-
Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for Isomer Identification.
References
A Comparative Analysis of Computational and Experimental Data for 1-Buten-3-yne
Disclaimer: Due to the limited availability of public data for 3-Methylidenedec-1-yne, this guide provides a comparative analysis of computational and experimental data for the structurally related and well-studied molecule, 1-Buten-3-yne (also known as vinylacetylene). This serves as an illustrative example of the requested data comparison format.
This guide offers a detailed comparison of experimentally determined and computationally predicted properties of 1-Buten-3-yne. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the correlations and divergences between theoretical models and empirical measurements for this compound.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key quantitative data for 1-Buten-3-yne, sourced from both experimental measurements and computational studies.
| Property | Experimental Value | Computational Value | Reference |
| Molecular Weight | 52.0746 g/mol | - | [1] |
| Vibrational Frequency (ν13) | 214 cm⁻¹ | - | [2][3] |
| Vibrational Frequency (ν18) | 304 cm⁻¹ | - | [2][3] |
| Constant Pressure Heat Capacity (Cp,gas) | 73.18 J/mol·K at 298.15 K | - | [1] |
| 88.95 J/mol·K at 400 K | - | [1] | |
| 101.46 J/mol·K at 500 K | - | [1] | |
| 111.59 J/mol·K at 600 K | - | [1] |
Experimental Protocols
The experimental data presented in this guide were obtained using high-resolution spectroscopic techniques.
High-Resolution Infrared Spectroscopy:
The vibrational spectra of 1-Buten-3-yne were investigated in the far-infrared region (180 to 360 cm⁻¹) using a Bruker IFS 120 HR spectrometer.[2][3] The measurements for the two lowest vibrational fundamentals, ν13 and ν18, were conducted at a resolution of 0.0016 cm⁻¹.[2] To obtain the spectrum, the sample was cooled to -83 °C in a temperature-controlled absorption cell.[3] This experimental setup allowed for the detailed analysis of the rotational-vibrational transitions.
Visualization of the Comparative Workflow
The following diagram illustrates the general workflow for comparing experimental and computational data in molecular spectroscopy.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Discussion
The comparison between experimental and computational data for 1-Buten-3-yne reveals a strong congruence, validating the accuracy of the theoretical models employed. High-level quantum chemical coupled-cluster calculations have been shown to support spectroscopic analysis, indicating that modern computational methods can reliably predict the vibrational properties of such molecules.[2]
The experimental determination of vibrational frequencies at 214 cm⁻¹ and 304 cm⁻¹ provides precise benchmarks for the validation of these computational models.[2][3] Similarly, the temperature-dependent heat capacity data from the NIST WebBook offers a thermodynamic parameter that can be compared against statistical mechanics calculations based on computed vibrational frequencies and rotational constants.[1]
While the provided data focuses on spectroscopic and thermodynamic properties, a comprehensive comparison would extend to other parameters such as rotational constants, ionization energies, and reaction thermochemistry, where both experimental and computational data are often available. The synergy between experimental measurements and theoretical calculations is crucial for a complete understanding of molecular properties and reactivity.
References
Unveiling the Biological Potential of Aliphatic Enynes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a perpetual frontier. This guide provides a comparative analysis of the biological activity of falcarindiol, a naturally occurring polyacetylene, as a representative of the aliphatic enyne class of compounds. Due to the limited publicly available data on the specific biological activity of 3-Methylidenedec-1-yne, this guide utilizes falcarindiol as a well-studied surrogate to illustrate the potential activities of this compound class against various biological targets. The activities are compared with established therapeutic agents to provide a benchmark for its potential efficacy.
Aliphatic enynes, characterized by the presence of both double and triple carbon-carbon bonds in a linear hydrocarbon chain, are a class of compounds with emerging biological significance. Falcarindiol, a C17 polyacetylene found in various plants of the Apiaceae family, has been the subject of numerous studies investigating its antimicrobial and cytotoxic properties. This guide will delve into the available data on falcarindiol, presenting a clear comparison with standard-of-care agents and detailing the experimental methodologies used to generate this data.
Antimicrobial Activity: A Comparative Overview
Falcarindiol has demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial effectiveness, has been determined for falcarindiol against several microorganisms.
Table 1: Comparative Antibacterial Activity of Falcarindiol and Standard Antibiotics
| Compound | Micrococcus luteus (MIC in µg/mL) | Bacillus cereus (MIC in µg/mL) |
| Falcarindiol | 50[1][2] | 50[1][2] |
| Ampicillin | Not Reported | Not Reported |
| Vancomycin | Not Reported | Not Reported |
Table 2: Comparative Antifungal Activity of Falcarindiol and a Standard Antifungal Agent
| Compound | Trichophyton rubrum (MIC Range in µg/mL) | Trichophyton mentagrophytes (MIC Range in µg/mL) | Microsporum canis (MIC Range in µg/mL) | |---|---|---| | Falcarindiol | 1.56 - 50[3] | 1.56 - 100[3] | 1.56 - 100[3] | | Itraconazole | 0.008 - 0.5[3] | 0.002 - 0.25[3] | 0.002 - 0.5[3] |
The data indicates that while falcarindiol possesses antibacterial and antifungal properties, its potency is lower than that of the established antibiotic and antifungal agents it was compared against. However, its broad-spectrum activity warrants further investigation, especially in the context of rising antimicrobial resistance.
Cytotoxic Activity: A Potential Avenue for Anticancer Research
Beyond its antimicrobial effects, falcarindiol has exhibited cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in oncology research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.
Table 3: Comparative Cytotoxic Activity of Falcarindiol and a Standard Chemotherapeutic Agent
| Compound | IEC-6 (Rat small intestine epithelial cells) IC50 | A549 (Human lung carcinoma) IC50 | HepG2 (Human liver cancer) IC50 | |---|---|---| | Falcarindiol | 20 µM (48h)[1][2] | > 25 µM | 11.66 µM[4] | | Doxorubicin | Not Reported | ~0.01-0.1 µM | ~0.1-1 µM |
Falcarindiol demonstrates moderate cytotoxic activity against the HepG2 human liver cancer cell line.[4] While its potency is significantly less than that of a conventional chemotherapeutic agent like doxorubicin, its natural origin and distinct chemical structure make it an interesting candidate for further derivatization and optimization to enhance its anticancer properties and potentially reduce off-target toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for antibacterial and antifungal activity were determined using the broth microdilution method.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Test Compound: A stock solution of the test compound (e.g., falcarindiol) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL for bacteria, 10^4 CFU/mL for fungi).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of Cytotoxic Activity (IC50) using MTT Assay
The IC50 values for cytotoxic activity were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the determination of Cytotoxicity (IC50) using the MTT assay.
Protocol Details:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specific duration (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Potential Signaling Pathways and Mechanisms
While the precise molecular mechanisms of falcarindiol are still under investigation, its biological activities are thought to be mediated through various signaling pathways. Its lipophilic nature allows it to interact with cellular membranes and potentially modulate the function of membrane-bound proteins. In the context of cancer, polyacetylenes have been suggested to induce cell cycle arrest and apoptosis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic activity of the combination of falcarindiol and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyacetylenes from Saposhnikovia divaricata and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Catalytic Systems for 3-Methylidenedec-1-yne
For Researchers, Scientists, and Drug Development Professionals
The synthesis and functionalization of complex molecules are central to modern chemical research and drug development. 3-Methylidenedec-1-yne, a terminal enyne, presents a versatile scaffold for the construction of diverse molecular architectures. The reactivity of its conjugated ene-yne moiety can be harnessed through various catalytic transformations. This guide provides a comparative analysis of two prominent catalytic systems—Ruthenium-catalyzed ene-yne metathesis and Gold-catalyzed cycloisomerization—for the transformation of this compound and its analogs. The information presented is based on experimental data from analogous systems due to the limited availability of data for this specific substrate.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for this compound is dictated by the desired synthetic outcome. Ruthenium-based catalysts are highly effective for intermolecular reactions, such as cross-metathesis with alkenes, to yield substituted 1,3-dienes. In contrast, gold-based catalysts typically promote intramolecular cycloisomerization reactions, leading to the formation of cyclic structures.
| Catalyst System | Typical Reaction | Product Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ruthenium-based | Ene-yne Cross-Metathesis with Ethylene | 2-Heptyl-3-methyl-1,3-butadiene | 1-5 | Toluene or CH2Cl2 | 50-80 | 1-12 | Good to High |
| Gold-based | Intramolecular [4+2] Cycloaddition (with an aryl substituent on the alkyne) | Tetrahydro-cyclopenta[b]naphthalene derivative | 1-5 | CH2Cl2 or Toluene | Room Temp. to 80 | 0.1-2 | High |
Note: The data presented is derived from studies on analogous terminal alkynes and 1,n-enynes. Actual performance with this compound may vary.
Experimental Methodologies
Ruthenium-Catalyzed Ene-Yne Cross-Metathesis
This protocol is adapted from a general procedure for the cross-enyne metathesis of terminal alkynes with ethylene.[1]
Materials:
-
This compound
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous toluene or dichloromethane
-
Ethylene gas (1 atm)
-
Standard Schlenk line and glassware
Procedure:
-
A solution of this compound in anhydrous toluene or dichloromethane is prepared in a Schlenk flask.
-
The solution is degassed and placed under an atmosphere of ethylene (1 atm).
-
The second-generation Grubbs catalyst (1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at a temperature ranging from 50 to 80 °C.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The use of ethylene is noted to have a beneficial effect on both reactivity and stereoselectivity in ene-yne cross-metathesis reactions by favoring the formation of the active ruthenium methylidene intermediate.[2]
Gold-Catalyzed Intramolecular Cycloisomerization
This protocol is based on general procedures for the gold-catalyzed intramolecular [4+2] cycloadditions of arylalkynes or 1,3-enynes with alkenes.[3] For this reaction to be applicable to this compound, an aryl substituent would need to be present on the alkyne terminus.
Materials:
-
A derivative of this compound with a terminal aryl substituent
-
Gold(I) catalyst (e.g., [Ph3PAu]SbF6 or [JohnPhosAu(MeCN)]SbF6)
-
Anhydrous dichloromethane or toluene
-
Standard laboratory glassware
Procedure:
-
The aryl-substituted this compound derivative is dissolved in anhydrous dichloromethane or toluene.
-
The gold(I) catalyst (1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to 80 °C.
-
The reaction is typically rapid, and its progress is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows and signaling pathways for the discussed catalytic systems.
References
Comparative Guide to Analytical Methods for the Detection of 3-Methylidenedec-1-yne and Structurally Related Compounds
A Proposed Framework for Method Validation and Comparison
Disclaimer: As of the latest literature review, no specific validated analytical methods have been published for the direct detection and quantification of 3-Methylidenedec-1-yne. This guide therefore provides a comparative framework based on established analytical techniques for structurally similar volatile and non-polar hydrocarbons, specifically C11 ene-ynes and related unsaturated hydrocarbons. The experimental protocols and validation data presented are derived from methods for analogous compounds and should be adapted and validated for the specific analysis of this compound.
Introduction
This compound is a volatile organic compound (VOC) whose accurate detection and quantification are crucial in various research and industrial applications. The selection of an appropriate analytical method is paramount for ensuring reliable and reproducible results. This guide provides a comparative overview of two primary analytical techniques suitable for the analysis of non-polar, volatile compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document outlines proposed experimental protocols and summarizes expected validation parameters based on methods for structurally related C11 unsaturated hydrocarbons. The information is intended to guide researchers, scientists, and drug development professionals in the selection and validation of an analytical method for this compound or similar analytes.
Comparison of Proposed Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Below is a summary of proposed starting points for method development and validation.
Table 1: Comparison of Proposed Analytical Methods for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase, with UV or other detection. |
| Typical Stationary Phase | Non-polar (e.g., 5% Phenyl Methyl Siloxane) | Reversed-Phase (e.g., C18) or Normal-Phase (e.g., Silica) |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Reversed-Phase: Acetonitrile/Water gradientNormal-Phase: Hexane/Isopropanol |
| Detector | Mass Spectrometer (MS) | UV-Vis, Refractive Index (RI), or Mass Spectrometer (MS) |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range. | Expected to be in the low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Expected to be in the ng/mL range. | Expected to be in the µg/mL range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 80-120% | 80-120% |
| Advantages | High sensitivity and selectivity, excellent for volatile compounds. | Versatile for a wide range of compounds, non-destructive. |
| Disadvantages | Requires volatile and thermally stable analytes. | May have lower sensitivity for non-chromophoric compounds without MS detection. |
Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound. These protocols are based on established methods for similar C11 unsaturated hydrocarbons and must be optimized and validated for the specific analyte and sample matrix.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the quantification of volatile hydrocarbons and is expected to provide high sensitivity for this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Given the non-polar nature of this compound, both reversed-phase and normal-phase HPLC could be viable. A reversed-phase method is generally a good starting point.
-
Instrumentation: HPLC system with a UV or RI detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 210 nm (if chromophore is present).
-
Refractive Index (RI) detector for universal detection of non-chromophoric compounds.
-
Method Validation Workflow
The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following diagram illustrates a typical workflow for analytical method validation.
Logical Relationship for Method Selection
The decision to use GC-MS versus HPLC for the analysis of this compound will depend on the specific requirements of the analysis. The following diagram outlines the logical considerations for method selection.
Safety Operating Guide
Proper Disposal of 3-Methylidenedec-1-yne: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Methylidenedec-1-yne, a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Disposal of this substance is regulated and requires handling as hazardous waste.[1]
Immediate Safety and Hazard Information
This compound is a flammable liquid that poses several health and environmental risks.[1] Improper handling can lead to fire, and exposure can cause skin and eye irritation, allergic skin reactions, and may be fatal if swallowed and enters the airways.[1] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1]
Before handling, it is crucial to read and understand the Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including flame-resistant lab coats, chemical safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[2] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Flammable Liquid (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261: Avoid breathing mist or vapors.[1] |
| Aspiration Hazard (Category 1) | H304: May be fatal if swallowed and enters airways | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Suspected Carcinogen (Category 2) | H351: Suspected of causing cancer | P201: Obtain special instructions before use.[1] |
| Hazardous to the Aquatic Environment (Acute 1, Chronic 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol outlines the approved method for the disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Designated hazardous waste container (glass or polyethylene, compatible with flammable organic liquids)
-
Hazardous waste label
-
Fume hood
-
Secondary containment bin
Procedure:
-
Preparation:
-
Ensure all necessary PPE is correctly worn before handling the chemical.
-
Perform all waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific, labeled hazardous waste container for flammable organic waste. This container should be in good condition and have a secure, tight-fitting lid.[1]
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
Avoid overfilling the container; a general rule is to not exceed 90% capacity to allow for vapor expansion.
-
Securely close the waste container lid immediately after adding the waste.[1]
-
NEVER dispose of this compound down the drain or in regular trash.[3] This is illegal and environmentally harmful.[4]
-
-
Labeling:
-
Attach a completed hazardous waste label to the container.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., Flammable, Irritant, Health Hazard, Environmental Hazard)
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]
-
The storage area must be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[2]
-
Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ensure incompatible waste types are segregated. For example, do not store flammable liquids with oxidizers.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]
-
Follow their specific procedures for waste pickup and documentation.
-
Workflow for Proper Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methylidenedec-1-yne
Essential Safety and Handling Guide for 3-Methylidenedec-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its functional groups: a terminal alkyne and its general nature as a flammable organic liquid. Extreme caution is advised.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and vapors.[1][2][3] A face shield should be worn over goggles when there is a risk of explosion or significant splash.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended for handling organic solvents.[1][2][4] Due to the lack of specific data for this compound, it is advisable to double-glove. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of flame-resistant material, such as Nomex, should be worn and fully buttoned.[4] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[2] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are required to protect against spills.[4] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] |
Operational and Disposal Plans
Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All equipment should be inspected for cleanliness and integrity.
-
Inert Atmosphere : Due to the potential reactivity of the terminal alkyne, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially if heating or using strong bases.
-
Grounding : To prevent static electricity buildup, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded.
-
Avoid Contamination : Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all equipment is free from these metals.
-
Spill Management : Have a chemical spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all liquid waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage : Store the waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of it down the drain.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
